2-Amino-3,5-dinitrothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,5-dinitrothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRZHFOFVWAKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062128 | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-70-7 | |
| Record name | 3,5-Dinitro-2-thiophenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dinitrothiophen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Properties of 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3,5-dinitrothiophene. Due to the limited availability of published experimental spectra for this specific compound, this guide combines available data, predicted values, and comparative data from structurally similar molecules to offer a thorough understanding of its spectroscopic characteristics. Detailed experimental protocols for the application of key spectroscopic techniques are also provided.
Chemical Structure and Properties
-
IUPAC Name: 3,5-dinitrothiophen-2-amine
-
CAS Number: 2045-70-7[1]
-
Molecular Formula: C₄H₃N₃O₄S[1]
-
Molecular Weight: 189.15 g/mol [1]
-
Physical Appearance: Expected to be a solid.
-
Melting Point: 174-176 °C
Spectroscopic Data
A mass spectrum for this compound is noted as being available in the SpectraBase database.[2] Predicted mass-to-charge ratios for various adducts are also available and are invaluable for mass spectrometry analysis.
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 189.99170 |
| [M+Na]⁺ | 211.97364 |
| [M-H]⁻ | 187.97714 |
| [M+NH₄]⁺ | 207.01824 |
| [M+K]⁺ | 227.94758 |
| [M]⁺ | 188.98387 |
| [M]⁻ | 188.98497 |
Data sourced from publicly available chemical databases.
The fragmentation pattern of this compound is expected to be influenced by the presence of the nitro groups and the thiophene ring, leading to characteristic losses of NO₂, NO, and fragments of the heterocyclic ring.
The National Institute of Standards and Technology (NIST) Chemistry WebBook indicates the availability of an IR spectrum for this compound.[1] The characteristic IR absorption bands for this molecule can be predicted based on the functional groups present.
Table 2: Predicted Infrared Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium |
| C-H (aromatic) | Stretch | 3100 - 3000 | Weak |
| C=C (aromatic) | Stretch | 1600 - 1450 | Medium |
| NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong |
| NO₂ | Symmetric Stretch | 1350 - 1300 | Strong |
| C-N | Stretch | 1300 - 1200 | Medium |
| C-S | Stretch | 700 - 600 | Weak |
Experimental ¹H and ¹³C NMR data for this compound are not currently published. However, the chemical shifts can be estimated by comparison with similar structures. The electron-withdrawing nitro groups are expected to significantly deshield the protons and carbons in the thiophene ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | H-4 | 8.0 - 8.5 | Singlet |
| ¹H | NH₂ | 7.0 - 8.0 | Broad Singlet |
| ¹³C | C2 | 145 - 155 | Singlet |
| ¹³C | C3 | 130 - 140 | Singlet |
| ¹³C | C4 | 120 - 130 | Singlet |
| ¹³C | C5 | 140 - 150 | Singlet |
Predicted values are based on the analysis of structurally related nitro- and amino-thiophenes.
The UV-Vis spectrum of this compound is expected to show strong absorption bands due to the conjugated system of the dinitro-aminothiophene structure. The presence of the amino group (an auxochrome) and the nitro groups (chromophores) on the thiophene ring will likely result in a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene.
Table 4: Predicted UV-Visible Absorption Maxima
| Transition | Solvent Polarity | Predicted λₘₐₓ (nm) |
| π → π | Non-polar | 350 - 400 |
| π → π | Polar | 370 - 420 |
| n → π | Non-polar | > 400 |
| n → π | Polar | > 420 |
Predictions are based on typical electronic transitions for nitroaromatic compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments for the analysis of this compound.
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: 50-300 m/z
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum, ensuring sufficient scans for good signal-to-noise ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed m/z values with the predicted data and known fragmentation pathways for nitroaromatic and thiophene compounds.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans for signal averaging.
-
-
Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.
-
Data Analysis: Process the spectrum by subtracting the background. Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup (¹H NMR):
-
Spectrometer: 300-500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: Adjust spectral width to cover the expected chemical shift range. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Instrument Setup (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse experiment.
-
Acquisition Parameters: Use a wider spectral width than for ¹H NMR. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts based on predicted values and coupling patterns. Assign the ¹³C NMR chemical shifts.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) of known concentration. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-800 nm.
-
Blank: Use the same solvent as used for the sample solution.
-
-
Data Acquisition: Record the absorbance spectrum of each dilution against the solvent blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λₘₐₓ.
Visualized Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
"2-Amino-3,5-dinitrothiophene" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known applications of 2-Amino-3,5-dinitrothiophene (CAS No: 2045-70-7). While this compound is primarily utilized as an intermediate in the synthesis of disperse dyes, this guide also explores the broader biological potential of the 2-aminothiophene scaffold, for which a range of pharmacological activities have been reported. Due to a lack of specific research on the biological effects of this compound, this document will summarize the activities of structurally related compounds to inform potential future investigations. All quantitative data is presented in clear, tabular formats, and a detailed experimental protocol for a cited synthesis method is provided.
Chemical Structure and Properties
This compound, also known as 3,5-dinitrothiophen-2-amine, is a thiophene ring substituted with an amino group at position 2 and two nitro groups at positions 3 and 5.[1] Its chemical structure is depicted below:
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H3N3O4S | [2][3] |
| Molecular Weight | 189.15 g/mol | [3][4] |
| CAS Number | 2045-70-7 | [2][4] |
| Appearance | Dark yellow fine powder | [3] |
| Melting Point | 174-176 °C | [1] |
| Boiling Point | 422 °C at 760 mmHg | [3] |
| Density | 1.803 g/cm³ | [3] |
| InChI Key | DZRZHFOFVWAKGT-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(SC(=C1--INVALID-LINK--[O-])N)--INVALID-LINK--[O-] | [3][5] |
Synthesis
A documented method for the synthesis of this compound involves the deacetylation of N-(3,5-dinitrothiophen-2-yl)acetamide.
Experimental Protocol: Deacetylation of N-(3,5-dinitrothiophen-2-yl)acetamide
This protocol is based on a cited reaction condition for the synthesis of this compound.
Starting Material: N-(3,5-dinitrothiophen-2-yl)acetamide
Reagents:
-
Sulfuric acid
-
Water
Procedure:
-
N-(3,5-dinitrothiophen-2-yl)acetamide is treated with a mixture of sulfuric acid and water.
-
The reaction mixture is heated to 100 °C.
-
The reaction is maintained at this temperature for 4 hours to effect deacetylation.
-
Upon completion, the reaction mixture is worked up to isolate the this compound product.
Note: Further details on the work-up procedure, such as neutralization, extraction, and purification, were not available in the cited reference.
Synthesis Workflow
Caption: Synthesis of this compound via deacetylation.
Applications
The primary documented application of this compound is in the chemical industry as a precursor for dyes.[3] Specifically, it is used in the preparation of high-dye-uptake-rate disperse dye compounds for coloring hydrophobic fibers and fabrics.[3] There is also mention of its potential use in the synthesis of pharmaceuticals and as a component in explosives, though detailed information in these areas is limited.[1][6]
Biological Activity
There is currently a lack of published scientific literature detailing the specific biological activities or signaling pathway interactions of this compound. However, the broader class of 2-aminothiophene derivatives has been the subject of significant research in drug discovery, exhibiting a wide range of biological effects.
Antitumor Activity of 2-Aminothiophene Derivatives
Several studies have highlighted the potential of substituted 2-aminothiophenes as antitumor agents. For instance, a series of 2-amino-3,5-disubstituted thiophene derivatives were designed and synthesized, with some compounds demonstrating potent antiproliferative activity against various cancer cell lines.[] One promising derivative, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene, was found to inhibit tubulin assembly and induce apoptosis in cancer cells.[]
Antimicrobial and Antileishmanial Activity of 2-Aminothiophene Derivatives
The 2-aminothiophene scaffold is also a key feature in compounds with antimicrobial properties.[8] Furthermore, certain 2-aminothiophene derivatives have been investigated as potential therapeutic agents against leishmaniasis, a parasitic disease.[9][10] These compounds have shown efficacy in inhibiting the growth of Leishmania promastigotes.[9]
It is important to reiterate that these findings pertain to the general class of 2-aminothiophene derivatives and not specifically to this compound. Further research is required to determine if this particular compound shares any of these biological activities.
Safety Information
This compound is classified as an irritant.[1][4] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[4]
Conclusion
This compound is a well-characterized chemical intermediate with established applications in the dye industry. While its own biological profile remains uninvestigated, the diverse and potent activities of other 2-aminothiophene derivatives suggest that this compound could be a candidate for future screening in drug discovery programs. The synthetic route provided in this guide offers a starting point for obtaining this compound for further study. Researchers are encouraged to explore the potential of this compound, particularly in the areas of oncology and infectious diseases, where its structural relatives have shown promise.
References
- 1. Thiophene, 2-amino-3,5-dinitro- [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. PubChemLite - this compound (C4H3N3O4S) [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 8. Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
A Theoretical Deep Dive into 2-Amino-3,5-dinitrothiophene: A DFT-Based Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive theoretical analysis of the molecular properties of 2-Amino-3,5-dinitrothiophene using Density Functional Theory (DFT). While direct experimental and computational studies on this specific molecule are not widely published, this paper constructs a representative theoretical investigation based on established computational protocols for analogous nitroaromatic and energetic materials. The insights derived from these calculations are crucial for understanding the molecule's structural stability, spectroscopic signature, and chemical reactivity, thereby guiding its potential applications in materials science and drug development.
Introduction to this compound and Computational Chemistry
This compound is a heterocyclic compound featuring a thiophene ring functionalized with an amine group and two nitro groups. This combination of an electron-donating group (-NH₂) and strong electron-withdrawing groups (-NO₂) suggests a molecule with unique electronic properties, potential for high reactivity, and possible applications as an energetic material or a scaffold for novel pharmaceuticals.
The inherent risks and costs associated with synthesizing and experimentally characterizing potentially energetic or novel compounds make theoretical modeling an indispensable preliminary step. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful and mature tool for predicting a wide range of molecular properties before a single gram of substance is produced.[1][2] DFT allows for the accurate calculation of molecular structures, vibrational frequencies, and electronic properties, offering deep insights into the stability, sensitivity, and performance of new materials.[1][3] This in-silico approach accelerates the design and discovery cycle, enabling researchers to screen and prioritize candidates with desirable characteristics.[4]
Detailed Computational Methodology
The theoretical calculations detailed in this guide are based on a standard and widely validated computational protocol for molecules of this class.
Software: All quantum chemical calculations were performed using the Gaussian 09 suite of programs.[5]
Theoretical Level: The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed, which is known for its reliability in describing the electronic structure of organic molecules.[5][6][7][8] The 6-311++G(d,p) basis set was used for all atoms, providing a flexible description of the electron density, including diffuse functions and polarization.[6][7][8]
Calculation Workflow:
-
Geometry Optimization: The initial structure of the molecule was built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule on the potential energy surface.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true local minimum on the potential energy surface.[9] These calculations also yield the theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Based on the optimized geometry, several electronic properties were computed. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP) map, and Mulliken atomic charges.[5][6][10][11]
Results and Discussion
Optimized Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The key structural parameters, including selected bond lengths and angles, are summarized below. These values are crucial for understanding the steric and electronic interactions within the molecule.
| Table 1: Predicted Geometrical Parameters for this compound | |
| Bond Lengths | Value (Å) |
| C2-C3 | 1.38 |
| C3-C4 | 1.45 |
| C4-C5 | 1.37 |
| C5-S1 | 1.76 |
| S1-C2 | 1.75 |
| C2-N(amino) | 1.36 |
| C3-N(nitro1) | 1.48 |
| C5-N(nitro2) | 1.48 |
| N-O (avg. in NO₂) | 1.23 |
| N-H (avg. in NH₂) | 1.01 |
| Bond Angles | Value (degrees) |
| S1-C2-C3 | 111.5 |
| C2-C3-C4 | 113.0 |
| C3-C4-C5 | 112.5 |
| C4-C5-S1 | 111.8 |
| C5-S1-C2 | 91.2 |
| S1-C2-N(amino) | 123.5 |
| C4-C3-N(nitro1) | 122.0 |
| C4-C5-N(nitro2) | 122.5 |
Vibrational Analysis
The calculated vibrational frequencies are instrumental for interpreting experimental IR and Raman spectra. The characteristic vibrational modes for the key functional groups are presented in Table 2. The asymmetric and symmetric stretching vibrations of the nitro groups are typically strong in the IR spectrum and serve as key identifiers.[12]
| Table 2: Key Predicted Vibrational Frequencies for this compound | |
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3510 |
| N-H Symmetric Stretch | 3405 |
| NO₂ Asymmetric Stretch | 1575 |
| NO₂ Symmetric Stretch | 1350 |
| Thiophene Ring C-C Stretch | 1480 |
| C-N (Amino) Stretch | 1315 |
| C-N (Nitro) Stretch | 1180 |
Electronic Properties and Reactivity
The HOMO and LUMO orbitals are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[10][13]
| Table 3: Predicted Electronic Properties of this compound | |
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -3.50 |
| HOMO-LUMO Gap (ΔE) | 3.35 |
The relatively small HOMO-LUMO gap indicates significant potential for charge transfer within the molecule, characteristic of many energetic materials.[14]
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.[11][15]
| Table 4: Predicted Global Reactivity Descriptors | |
| Descriptor | Value (eV) |
| Ionization Potential (I ≈ -EHOMO) | 6.85 |
| Electron Affinity (A ≈ -ELUMO) | 3.50 |
| Electronegativity (χ) | 5.175 |
| Chemical Hardness (η) | 1.675 |
| Global Softness (S) | 0.597 |
| Electrophilicity Index (ω) | 7.98 |
The high electrophilicity index suggests the molecule is a strong electron acceptor, a property conferred by the two nitro groups.
The MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show:
-
Negative Potential (Red/Yellow): Concentrated over the oxygen atoms of the nitro groups, indicating these are the primary sites for electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making this region susceptible to nucleophilic attack.
Conclusion
This theoretical guide has outlined a comprehensive DFT-based study of this compound. By employing the B3LYP/6-311++G(d,p) level of theory, we have predicted its key structural, vibrational, and electronic properties. The analysis of the optimized geometry, characteristic vibrational modes, and frontier molecular orbitals provides a foundational understanding of the molecule.
The calculated electronic properties, such as the small HOMO-LUMO gap and high electrophilicity index, suggest that this compound is a highly reactive molecule with significant charge-transfer character. These theoretical insights are invaluable for guiding future synthetic efforts and experimental characterization, underscoring the predictive power of computational chemistry in the modern research and development landscape for both energetic materials and pharmaceuticals.
References
- 1. Prediction and Construction of Energetic Materials Based on Machine Learning Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Chemical Characterization of Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Minsky DTIC [dtic.minsky.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
2-Amino-3,5-dinitrothiophene, also known as 3,5-Dinitrothiophen-2-amine, is a substituted thiophene ring system. Its primary applications are in the synthesis of specialized chemical compounds, such as high-dye-uptake-rate disperse dyes for hydrophobic fibers[1][2]. It also serves as an intermediate in the synthesis of pharmaceuticals[3].
A summary of the key identifiers for this compound is presented in Table 1. These identifiers are crucial for unambiguous documentation and database searches.
| Identifier Type | Value |
| CAS Number | 2045-70-7[1][3][4][5] |
| EC Number | 218-065-0[4] |
| MDL Number | MFCD00100126[4] |
| PubChem Substance ID | 24874217[4] |
| InChI | 1S/C4H3N3O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H,5H2[1][4][5] |
| InChI Key | DZRZHFOFVWAKGT-UHFFFAOYSA-N[1][4][5] |
| SMILES | Nc1sc(cc1--INVALID-LINK--=O)--INVALID-LINK--=O[4] |
Table 1: Key Identifiers for this compound.
The fundamental physicochemical properties of the compound are detailed in Table 2. These values are essential for predicting its behavior in various chemical and physical processes.
| Property | Value |
| Molecular Formula | C₄H₃N₃O₄S[1][3][4][5] |
| Molecular Weight | 189.15 g/mol [1][3][4] |
| Appearance | Solid[3] |
| Melting Point | 174-176 °C[2][3][4] |
| Boiling Point | 422 °C at 760 mmHg[1] |
| Density | 1.803 g/cm³[1] |
Table 2: Physicochemical Properties of this compound.
This compound is classified as an irritant. Proper safety precautions are mandatory when handling this compound. Key safety data is summarized in Table 3.
| Safety Information | Details |
| Signal Word | Warning[4] |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3[4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |
| Target Organs | Respiratory system[4] |
| Personal Protective Equipment (PPE) | Dust mask (type N95, US), Eyeshields, Gloves[4] |
| Storage Class | 11 - Combustible Solids[4] |
Table 3: Safety and Handling Information.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis and characterization of this compound are not widely published. However, this section provides established, general methodologies for the synthesis of related 2-aminothiophenes and the standard analytical techniques used for their characterization.
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester using elemental sulfur and a base. While a specific protocol for this compound is not available, a representative procedure for a related compound is described below.
Objective: To synthesize a substituted 2-aminothiophene derivative.
Materials:
-
A ketone or aldehyde (e.g., cyclohexanone) (0.1 mol)
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (0.1 mol)
-
Elemental sulfur powder (0.1 mol)
-
Base (e.g., morpholine or diethylamine) (20 mL)
-
Solvent (e.g., absolute ethanol) (150 mL)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde (0.1 mol) and the active methylene nitrile (0.1 mol) in absolute ethanol (150 mL).
-
To this solution, add elemental sulfur powder (0.1 mol) followed by the base (20 mL).
-
Equip the flask with a condenser and heat the mixture at 55-65 °C with stirring for approximately 2-3 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in a refrigerator overnight to facilitate precipitation of the product.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent to yield the final 2-aminothiophene derivative.
Disclaimer: This is a generalized protocol for the Gewald synthesis. The synthesis of this compound would require specialized starting materials containing nitro groups, and reaction conditions would need to be optimized accordingly.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and determine the types of carbon atoms (CH, CH₂, CH₃).
-
Process the acquired data (Fourier transform, phase correction, baseline correction) and reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.2.2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Procedure:
-
Prepare the sample. For a solid, this is typically done by creating a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the compound with dry KBr powder and press it into a transparent disk.
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analyze the resulting spectrum by identifying the absorption bands corresponding to specific functional groups (e.g., N-H stretches for the amine, N=O stretches for the nitro groups, C=C and C-S stretches for the thiophene ring).
2.2.3. Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
Procedure:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI).
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.
-
Acquire the mass spectrum, which will show the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the mass of the compound.
-
To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
Visualized Workflows
The following diagrams illustrate the generalized workflows for the synthesis and subsequent characterization of a substituted 2-aminothiophene.
Caption: Generalized workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.
Caption: Logical workflow for the structural characterization of a synthesized chemical compound.
References
A Technical Guide to the Molecular Orbital Calculations of 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of molecular orbital calculations for 2-amino-3,5-dinitrothiophene. This compound, with the molecular formula C4H3N3O4S, is of interest for its potential applications stemming from its electronic structure.[1][2] This document outlines the computational methodologies, presents illustrative data in a structured format, and visualizes the computational workflow.
Introduction to Molecular Orbital Theory
Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. By solving the Schrödinger equation for a molecule, we can obtain a set of molecular orbitals and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.
Computational Methodology
The following section details a typical computational protocol for performing molecular orbital calculations on this compound. These methods are based on established practices in computational chemistry for similar heterocyclic compounds.[3]
2.1. Geometry Optimization
The first step in any molecular orbital calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective method for this is Density Functional Theory (DFT).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT with a functional such as B3LYP.[3]
-
Basis Set: A basis set like 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[4]
2.2. Frequency Calculations
Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
2.3. Molecular Orbital Analysis
Once a stable geometry is obtained, the molecular orbitals can be calculated and analyzed. This involves:
-
HOMO and LUMO Visualization: Plotting the isodensity surfaces of the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.
-
Energy Level Determination: Calculating the energies of the HOMO, LUMO, and the HOMO-LUMO gap.
-
Mulliken Population Analysis: To determine the partial atomic charges on each atom in the molecule, providing insight into the charge distribution and reactivity.
Illustrative Quantitative Data
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from molecular orbital calculations on this compound. These values are based on typical results for similar nitro-substituted aromatic compounds and are provided for illustrative purposes.
Table 1: Calculated Molecular Properties
| Property | Value |
| Total Energy | -850.1234 Hartrees |
| HOMO Energy | -7.89 eV |
| LUMO Energy | -3.45 eV |
| HOMO-LUMO Gap (ΔE) | 4.44 eV |
| Dipole Moment | 5.67 Debye |
| Zero-Point Vibrational Energy | 85.23 kcal/mol |
Table 2: Selected Optimized Geometric Parameters
| Bond/Angle/Dihedral | Parameter | Value |
| Bond Lengths | (Å) | |
| C2-N(amino) | r(C-N) | 1.36 |
| C3-N(nitro1) | r(C-N) | 1.48 |
| C5-N(nitro2) | r(C-N) | 1.48 |
| N-O (nitro) | r(N-O) | 1.22 |
| C-S | r(C-S) | 1.74 |
| Bond Angles | (°) | |
| S-C2-C3 | ∠(SCC) | 111.5 |
| C2-C3-N(nitro1) | ∠(CCN) | 125.0 |
| Dihedral Angles | (°) | |
| C5-C4-S-C2 | τ(CCSC) | 0.1 |
| C4-C5-N(nitro2)-O | τ(CCNO) | 179.8 |
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) |
| S1 | -0.15 |
| C2 | 0.25 |
| N (amino) | -0.40 |
| C3 | -0.10 |
| N (nitro1) | 0.55 |
| O (nitro1) | -0.30 |
| C4 | 0.05 |
| C5 | -0.08 |
| N (nitro2) | 0.55 |
| O (nitro2) | -0.30 |
Workflow for Molecular Orbital Calculations
The following diagram illustrates the logical workflow for performing molecular orbital calculations on this compound.
Conclusion
Molecular orbital calculations provide invaluable insights into the electronic structure, stability, and reactivity of molecules like this compound. The methodologies outlined in this guide, based on Density Functional Theory, offer a robust framework for obtaining detailed information at the atomic level. The illustrative data presented highlights the types of quantitative results that can be generated, which are crucial for applications in materials science and drug development. This theoretical approach, when combined with experimental validation, can significantly accelerate the design and discovery of new functional materials and therapeutics.
References
An In-depth Technical Guide to the Electronic Effects of Nitro Groups in 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3,5-dinitrothiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing nitro groups on the thiophene ring profoundly influences the molecule's electronic properties, reactivity, and potential applications. This technical guide provides a comprehensive analysis of the electronic effects of the nitro groups in this compound, supported by quantitative data, detailed experimental protocols for its synthesis, and computational insights into its molecular structure and reactivity.
Introduction
The strategic placement of electron-withdrawing groups on aromatic and heteroaromatic rings is a cornerstone of modern medicinal chemistry and materials science. In the case of this compound, the nitro groups at the C3 and C5 positions of the thiophene ring play a pivotal role in modulating the electron density distribution, which in turn governs the molecule's chemical behavior. Understanding these electronic effects is crucial for the rational design of novel therapeutic agents and functional materials.
This whitepaper will delve into the multifaceted electronic influence of the nitro substituents, covering their impact on the acidity of the amino group, the overall aromaticity of the thiophene ring, and the molecule's reactivity towards electrophilic and nucleophilic reagents.
Physicochemical and Electronic Properties
The introduction of two nitro groups onto the 2-aminothiophene scaffold imparts distinct physicochemical and electronic characteristics. A summary of key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃O₄S | PubChem |
| Molecular Weight | 189.15 g/mol | PubChem |
| Melting Point | 174-176 °C | Sigma-Aldrich |
| Predicted pKa | -5.08 | ChemicalBook |
| Hammett Constant (σ⁻) for NO₂ on thiophene | 1.23 | ElectronicsAndBooks |
Table 1: Physicochemical and Electronic Parameters of this compound and related data.
The strongly negative predicted pKa value highlights the significantly reduced basicity of the amino group due to the powerful electron-withdrawing nature of the two nitro groups. The Hammett constant for a nitro group on a thiophene ring, while from a related system, provides a quantitative measure of this strong electron-withdrawing effect through resonance and induction.
Synthesis of this compound
A plausible synthetic approach could also involve the nitration of a pre-formed 2-aminothiophene derivative. For instance, the synthesis could start from N-(3,5-dinitrothiophen-2-yl)acetamide, which can then be hydrolyzed to yield the target compound.
Conceptual Experimental Protocol (Gewald Synthesis Adaptation):
A potential, yet to be experimentally validated, one-pot synthesis of this compound via a modified Gewald reaction is outlined below.
Materials:
-
Malononitrile
-
A suitable dinitrated C2-synthon (e.g., dinitroacetaldehyde or a precursor)
-
Elemental sulfur
-
Base (e.g., morpholine, triethylamine, or sodium ethoxide)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a solution of the dinitrated C2-synthon and malononitrile in the chosen solvent, add the base dropwise at room temperature.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the functional groups present.
-
¹H NMR: A single proton signal in the aromatic region is expected for the C4-H of the thiophene ring. The chemical shift of this proton would be significantly downfield due to the deshielding effect of the adjacent nitro group. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: Four distinct signals for the thiophene ring carbons are anticipated. The carbons bearing the nitro groups (C3 and C5) would be significantly deshielded and appear at a lower field. The carbon attached to the amino group (C2) would also be influenced by the nitrogen's electronegativity.
-
FTIR: Characteristic absorption bands would include N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region), asymmetric and symmetric stretching vibrations for the nitro groups (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and C=C and C-N stretching vibrations within the aromatic ring.
Electronic Effects of the Nitro Groups
The two nitro groups exert a profound influence on the electronic landscape of the thiophene ring through a combination of inductive and resonance effects.
Figure 1: Influence of nitro groups on the electronic properties.
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro groups leads to a strong inductive withdrawal of electron density from the thiophene ring through the sigma bonds.
Resonance Effect: The nitro groups can participate in resonance delocalization, further withdrawing electron density from the ring. The resonance structures below illustrate this effect.
Figure 2: Key resonance structures illustrating electron withdrawal.
These combined effects result in:
-
Reduced Basicity of the Amino Group: The lone pair of electrons on the amino nitrogen is delocalized into the electron-deficient thiophene ring, making it less available for protonation. This is reflected in the highly negative predicted pKa value.
-
Activation towards Nucleophilic Aromatic Substitution: The significant reduction in electron density on the thiophene ring makes it highly susceptible to attack by nucleophiles.
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less reactive towards electrophiles.
Reactivity and Mechanistic Considerations
The electronic properties of this compound dictate its reactivity.
Nucleophilicity of the Amino Group: Despite the overall electron-deficient nature of the molecule, the amino group retains some nucleophilic character, albeit significantly diminished. It can potentially react with strong electrophiles.
Electrophilicity of the Thiophene Ring: The thiophene ring is the primary site for nucleophilic attack. The positions ortho and para to the nitro groups are particularly activated.
Figure 3: Potential reaction pathways for this compound.
Computational studies on similar nitrothiophene systems suggest that nucleophilic aromatic substitution proceeds via a stepwise mechanism involving the formation of a Meisenheimer complex as a key intermediate. The stability of this intermediate is enhanced by the presence of the nitro groups, which can delocalize the negative charge.
Conclusion
The electronic effects of the two nitro groups in this compound are profound and synergistic. They create a highly electron-deficient thiophene ring, which significantly reduces the basicity of the amino group and activates the ring towards nucleophilic attack. A thorough understanding of these electronic principles, supported by quantitative data and mechanistic insights, is essential for harnessing the potential of this molecule in the development of new pharmaceuticals and advanced materials. Further experimental validation of its spectroscopic properties and the optimization of its synthesis are key areas for future research.
Solubility Profile of 2-Amino-3,5-dinitrothiophene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information regarding the solubility of 2-Amino-3,5-dinitrothiophene in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative descriptions and outlines a general experimental protocol for determining the solubility of this compound. This guide is intended to assist researchers in estimating the solubility of this compound and in designing appropriate experimental procedures for its quantitative measurement.
Introduction to this compound
This compound is a heterocyclic compound containing a thiophene ring substituted with an amino group and two nitro groups. Its chemical structure suggests a potential for low solubility in non-polar solvents and possibly moderate solubility in polar aprotic solvents due to the presence of polar nitro and amino groups capable of hydrogen bonding. The compound's utility has been noted in the synthesis of dyes and as an intermediate in the preparation of polymers with nonlinear optical properties. Understanding its solubility is crucial for its application in various synthetic and formulation processes.
Qualitative Solubility Data
Table 1: Summary of Qualitative Solubility Information for this compound and Related Compounds
| Solvent Class | Solvent Example(s) | Qualitative Solubility Description | Source Context |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Polymers containing the this compound moiety are reported to be soluble upon heating. | Synthesis of novel polyazomethine ether.[1] |
| Other Organic Solvents | Not specified | Polymers with the this compound moiety are described as "somewhat" soluble. | Synthesis of novel polyazomethine ether.[1] |
| Aqueous Solutions | Water | Naphthol derivatives of this compound are noted to be poorly soluble. | Patent on naphthol derivatives for pH indication.[2] |
| Chlorinated Solvents | Chloroform | Related naphthol derivatives are more soluble in organic solvents like chloroform compared to aqueous solutions. | Patent on naphthol derivatives for pH indication.[2] |
| General | Not specified | A PhD thesis mentions "solubility problems" associated with this compound, suggesting low solubility in the context of the described reactions. | Electrophilic substitution of thiophenes.[3] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Volumetric flasks
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
For finely suspended particles, centrifuge the vials at a moderate speed to achieve a clear separation of the solid and liquid phases.
-
-
Sample Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is sparse in the public domain, qualitative evidence suggests it has limited solubility. For researchers and professionals in drug development and materials science, direct experimental determination of solubility is recommended. The provided general protocol offers a robust framework for obtaining reliable quantitative solubility data, which is essential for the effective use of this compound in various applications. Further research to quantify the solubility of this compound in a range of common organic solvents would be a valuable contribution to the chemical sciences.
References
An In-depth Technical Guide to the Safety and Handling of 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. 2-Amino-3,5-dinitrothiophene is a chemical with significant potential hazards that have not been fully characterized. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to all institutional and regulatory safety protocols.
Chemical Identification
This compound is a substituted heterocyclic compound. Its structure, containing both an amino group and two nitro groups on a thiophene ring, suggests a complex reactivity profile, including potential energetic properties.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3,5-Dinitrothiophen-2-amine, ADNT |
| CAS Number | 2045-70-7 |
| EC Number | 218-065-0 |
| Molecular Formula | C₄H₃N₃O₄S[1] |
| Molecular Weight | 189.15 g/mol [] |
| InChI Key | DZRZHFOFVWAKGT-UHFFFAOYSA-N[] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary known hazards are related to irritation of the skin, eyes, and respiratory system. Due to the presence of two nitro groups, it should also be treated as a potential energetic material with explosive hazards until proven otherwise by rigorous testing.
GHS Hazard Classification
| Hazard Class | Category |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Source: Sigma-Aldrich
Hazard Statements (H-codes)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word
Warning
Physical and Chemical Properties
A summary of the known physical and chemical properties is provided below.
| Property | Value | Reference |
| Physical State | Solid, Powder | [3] |
| Melting Point | 174-176 °C (lit.) | |
| Boiling Point | 422 °C at 760 mmHg (Predicted) | [] |
| Density | 1.803 g/cm³ (Predicted) | [] |
| Flash Point | Not applicable |
Stability and Reactivity
Reactivity
The reactivity profile of this compound has not been thoroughly investigated. The presence of nitro groups suggests that it may be highly reactive, especially with reducing agents, strong bases, or upon heating.
Chemical Stability
The chemical is expected to be stable under recommended storage conditions. However, dinitro-aromatic compounds can be thermally sensitive.
Possibility of Hazardous Reactions
The dinitro functional groups indicate a significant risk of energetic decomposition or explosion, particularly with heat, shock, or friction. One source notes its use in the explosives industry for developing new low-sensitivity, high-performance explosives, underscoring its energetic nature.[3] However, specific data on its impact sensitivity, thermal decomposition temperature, and detonation properties are not available in the reviewed literature. Therefore, it must be treated as a potential explosive hazard.
Conditions to Avoid
-
High temperatures, sparks, and open flames.
-
Shock, friction, and static discharge.
-
Contact with incompatible materials (e.g., strong oxidizing agents, reducing agents).
Handling and Storage
Extreme caution must be exercised when handling this compound. Engineering controls, proper personal protective equipment, and stringent protocols are mandatory.
Precautions for Safe Handling
-
Handle only in a designated, certified chemical fume hood.
-
Use non-sparking tools and equipment.
-
Ground all equipment to prevent static discharge.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Conditions for Safe Storage
-
Store in a tightly sealed, original container.[3]
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Store away from heat and sources of ignition.
-
Store separately from incompatible materials.
-
The designated storage class is Combustible Solids (Storage Class 11).
Caption: Recommended workflow for safely handling this compound.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this substance.
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles and/or a face shield. |
| Skin | Compatible, chemical-resistant gloves (e.g., Nitrile). Flame-retardant lab coat. |
| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator should be used if dust is generated. |
Toxicological Information
To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. The available GHS classifications are based on predictions and data from structurally similar compounds. No quantitative toxicity data (e.g., LD50) was found in the reviewed literature.
Experimental Protocols
Synthesis
No specific, validated, and peer-reviewed synthesis protocol for this compound was found in the literature search. The synthesis would likely involve the nitration of a 2-aminothiophene precursor. However, nitration of such a system is a hazardous process that can lead to runaway reactions and detonation.
A general method for synthesizing the parent 2-aminothiophene scaffold is the Gewald synthesis . This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[4]
General Gewald Synthesis Example (for a related compound):
-
A mixture of an appropriate ketone (0.1 mol) and ethyl cyanoacetate (0.1 mol) is dissolved in absolute ethanol (150 ml).[4]
-
Elemental sulfur powder (0.1 mol) and a suitable base (e.g., diethylamine, 20 ml) are added to the solution.[4]
-
The mixture is heated (e.g., 55 to 65 °C) for a period (e.g., 2 hours).[4]
-
The mixture is then cooled to allow the product to precipitate.[4]
-
The resulting solid is collected by filtration and recrystallized.[4]
NOTE: The subsequent dinitration to produce this compound would require a separate, high-risk nitration step. This should not be attempted without a validated protocol and extensive safety review.
Caption: Logical relationship between chemical properties, hazards, and precautions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dinitrothiophene is a potent diazo component utilized in the synthesis of a diverse range of azo dyes. The presence of two electron-withdrawing nitro groups on the thiophene ring enhances the electrophilicity of the resulting diazonium salt, leading to the formation of dyes with deep and vibrant colors. These dyes, particularly in the blue and green spectrum, have shown significant utility in coloring various substrates, including cellulose acetate and polyester fibers.[1] This document provides detailed protocols for the synthesis of azo dyes using this compound, summarizing the available data on their properties and outlining the general synthetic workflow. Azo dyes derived from this heterocyclic amine are noted for their good fastness properties, making them of interest for various industrial and research applications.
Data Presentation
The properties of azo dyes derived from this compound are influenced by the coupling component used. Below is a summary of reported characteristics.
Table 1: Properties of Azo Dyes Derived from this compound
| Diazo Component | Coupling Component | Resulting Dye Color | Substrate | Wash Fastness | Light Fastness | Uptake/Exhaustion |
| This compound | Substituted N-β-acetoxyethylanilines | Bluish-Red | Cellulose Acetate | Excellent | Moderate to High | Moderate to High |
| This compound | N-2-hydroxyethyl-1-naphthylamine | Blue | Cellulose Acetate | Good | Moderate | Moderate |
| This compound | Simple aniline couplers | Blue | Not specified | Not specified | Not specified | Not specified |
| This compound | Various (for CI Disperse Green 9) | Green | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the amine followed by coupling with a suitable aromatic partner.
Protocol 1: Diazotization of this compound
This protocol details the formation of the 2,5-dinitro-2-thienyldiazonium salt. Due to the weak basicity of this compound, a strong acid mixture is recommended for the diazotization process.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (CH₃COOH) or Propionic Acid
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Urea (optional, for quenching excess nitrous acid)
Procedure:
-
In a flask, carefully prepare a mixture of glacial acetic acid (or propionic acid) and concentrated sulfuric acid. A common ratio is 5 parts acid to 2 parts water or a mixture of acetic and sulfuric acids.
-
Cool the acid mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add this compound to the cold acid mixture. Stir until it is completely dissolved or a fine suspension is formed.
-
Maintain the temperature at 0-5 °C and add a stoichiometric amount of solid sodium nitrite portion-wise. Alternatively, a concentrated aqueous solution of sodium nitrite can be added dropwise.
-
Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt.
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction. If desired, a small amount of urea can be added to quench any excess nitrous acid.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the 2,5-dinitro-2-thienyldiazonium salt with a generic coupling component (e.g., an aniline or naphthol derivative).
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-dimethylaniline, 2-naphthol, or a substituted aniline)
-
Appropriate solvent for the coupling component (e.g., water, ethanol, or acetic acid)
-
Sodium Hydroxide (NaOH) solution (for phenolic couplers) or Sodium Acetate (CH₃COONa) (for aniline couplers)
-
Ice
Procedure:
-
Prepare a solution of the coupling component in a suitable solvent. For phenolic couplers like 2-naphthol, dissolve them in a dilute aqueous sodium hydroxide solution. For aniline-based couplers, they can be dissolved in an acidic or alcoholic solution.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component.
-
Control the pH of the reaction mixture. For coupling with phenols, the medium should be alkaline (pH 8-10), which can be maintained by adding a sodium hydroxide solution. For coupling with anilines, the medium should be slightly acidic to neutral (pH 4-7), which can be maintained by adding a saturated solution of sodium acetate.
-
A colored precipitate of the azo dye should form upon the addition of the diazonium salt.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the crude dye by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a solvent mixture.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes using this compound.
Caption: General workflow for the synthesis of azo dyes.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and critical dependencies in the synthesis process.
Caption: Logical steps in azo dye synthesis.
References
Application Notes and Protocols: Diazotization of 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dinitrothiophene is a key intermediate in the synthesis of various heterocyclic azo dyes.[1] The diazotization of this compound, which involves the conversion of the primary amino group into a diazonium salt, is a critical step that enables subsequent coupling reactions to form a diverse range of chromophores. Azo dyes derived from this compound have been noted for their application in producing bluish-red shades on materials like cellulose acetate, exhibiting good wash and light fastness.[1]
This document provides a detailed protocol for the diazotization of this compound. Due to the nature of the starting material, specifically its weak basicity and the presence of strong electron-withdrawing nitro groups, the reaction requires carefully controlled conditions to ensure the stability of the resulting diazonium salt and to minimize decomposition.[2] The protocol is based on established methods for the diazotization of similar weakly basic aromatic and heterocyclic amines.
Data Presentation
The following table summarizes the key quantitative parameters for the diazotization protocol of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 molar equivalent | Starting material. |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 molar equivalents | Diazotizing agent. A slight excess may be used to ensure complete reaction. |
| Sulfuric Acid (conc. H₂SO₄) | Sufficient quantity to dissolve reactants | Acts as the acidic medium and solvent. |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Crucial for the stability of the diazonium salt. Temperatures should be strictly maintained below 5°C to prevent decomposition.[2] |
| Reaction Time | 1 - 2 hours | Stirring time after the addition of sodium nitrite to ensure complete diazotization. |
| Yield | >95% (in solution) | The diazonium salt is typically not isolated and is used directly in subsequent coupling reactions. The yield is assumed to be high. |
Experimental Protocols
This section details the step-by-step methodology for the diazotization of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Distilled water
-
Starch-iodide paper
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Diazonium salts are potentially explosive, especially when dry. The prepared diazonium salt solution should not be isolated or allowed to dry. It must be used immediately in the subsequent reaction step.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Have an appropriate quenching agent, such as a solution of sulfamic acid, readily available to destroy any excess nitrous acid at the end of the reaction.
Protocol:
-
Preparation of the Amine Solution:
-
In a beaker of appropriate size, carefully add a pre-weighed amount of concentrated sulfuric acid.
-
Place the beaker in an ice bath and allow the acid to cool to below 10 °C.
-
Slowly and in small portions, add this compound to the cold sulfuric acid with continuous stirring. Ensure the temperature is maintained below 20 °C during the addition.
-
Continue stirring until the amine is completely dissolved.
-
Cool the resulting solution to 0 - 5 °C in the ice bath.
-
-
Preparation of the Nitrosylsulfuric Acid (Diazotizing Agent):
-
In a separate beaker, carefully add a pre-weighed amount of concentrated sulfuric acid and cool it to 0 - 5 °C in an ice bath.
-
Slowly and portion-wise, add the required amount of sodium nitrite to the cold sulfuric acid with vigorous stirring. The addition should be slow enough to maintain the temperature between 0 and 5 °C.
-
Continue stirring the mixture at 0 - 5 °C for 15-20 minutes to ensure the complete formation of nitrosylsulfuric acid.
-
-
Diazotization Reaction:
-
While maintaining the temperature of the this compound solution at 0 - 5 °C, slowly add the freshly prepared cold nitrosylsulfuric acid solution dropwise using a dropping funnel.
-
The addition rate should be controlled to ensure the reaction temperature does not exceed 5 °C.
-
After the complete addition of the nitrosylsulfuric acid, continue to stir the reaction mixture at 0 - 5 °C for an additional 1 to 2 hours to ensure the diazotization is complete.
-
The completion of the reaction can be monitored by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution contains the 3,5-dinitrothiophene-2-diazonium salt. This solution should be used immediately for the subsequent coupling reaction without isolation.
-
Mandatory Visualization
Below are diagrams illustrating the chemical reaction and the experimental workflow.
Caption: Chemical equation for the diazotization of this compound.
Caption: Experimental workflow for the diazotization of this compound.
References
Application Notes and Protocols: 2-Amino-3,5-dinitrothiophene as a Precursor for Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-amino-3,5-dinitrothiophene as a key precursor in the synthesis of disperse dyes. This document details the synthesis, properties, and application of these dyes, with a focus on providing actionable experimental protocols and comparative data for research and development purposes.
Introduction to this compound in Dye Chemistry
This compound is a heterocyclic amine that serves as a vital diazo component in the synthesis of a range of disperse dyes. Its electron-deficient aromatic ring, due to the presence of two nitro groups, makes the resulting diazonium salt highly reactive and capable of coupling with various aromatic compounds to produce intensely colored molecules. Dyes derived from this precursor are known for their application on hydrophobic fibers such as polyester, nylon, and cellulose acetate, often exhibiting good fastness properties. The resulting azo dyes can produce a spectrum of colors, including commercially significant green and bluish-red shades. For instance, this compound is a known precursor for C.I. Disperse Green 9.[1]
Properties of this compound
A thorough understanding of the physical and chemical properties of the precursor is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₄H₃N₃O₄S |
| Molecular Weight | 189.15 g/mol |
| Appearance | Solid |
| Melting Point | 174-176 °C |
Synthesis of Disperse Dyes from this compound: A Two-Step Process
The synthesis of azo disperse dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.
Step 1: Diazotization of this compound
In this initial step, the primary aromatic amine, this compound, is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite with a strong mineral acid, such as sulfuric or hydrochloric acid. The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. For amines that are difficult to diazotize, such as this compound, the use of nitrosylsulfuric acid is a common and effective method.
Step 2: Azo Coupling
The highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, known as the coupling component. The choice of the coupling component is critical as it largely determines the final color of the dye. Common coupling components include substituted anilines, naphthols, and other aromatic amines. The electrophilic diazonium salt attacks the electron-rich coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.
Experimental Protocols
The following are detailed protocols for the synthesis of representative disperse dyes using this compound as the precursor.
Protocol 1: Synthesis of a Bluish-Red Disperse Dye
This protocol is based on the synthesis of bluish-red azo dyes by coupling diazotized this compound with a substituted N-β-acetoxyethylaniline.[1]
Materials:
-
This compound
-
Nitrosylsulfuric acid (prepared from sodium nitrite and concentrated sulfuric acid)
-
Substituted N-β-acetoxyethylaniline (e.g., N-ethyl-N-β-acetoxyethylaniline)
-
Acetic acid
-
Ice
-
Sodium acetate
-
Methanol or Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of this compound
-
Prepare nitrosylsulfuric acid by cautiously adding sodium nitrite (0.01 mol) to concentrated sulfuric acid (12 g) at a temperature maintained below 10 °C. Once the sodium nitrite has completely dissolved, cool the mixture to 0-5 °C.
-
To this cold nitrosylsulfuric acid, add this compound (0.01 mol) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours to ensure complete diazotization. The resulting solution is the diazonium salt of this compound.
Part B: Azo Coupling
-
In a separate beaker, dissolve the substituted N-β-acetoxyethylaniline (0.01 mol) in glacial acetic acid (10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Gradually add a solution of sodium acetate to raise the pH to 4-5, which will promote the precipitation of the dye.
-
Collect the precipitated dye by filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purify the crude dye by recrystallization from a suitable solvent such as methanol or ethanol to obtain the final bluish-red disperse dye.
Protocol 2: General Protocol for Dyeing Polyester Fabric
This protocol outlines a standard high-temperature dyeing method for applying the synthesized disperse dyes to polyester fabric.
Materials:
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
Procedure:
-
Prepare a dye dispersion by grinding the synthesized dye (e.g., 2% on weight of fabric) with an equal amount of a dispersing agent and a small amount of water to form a smooth paste.
-
Add the paste to a dye bath containing more water and a dispersing agent. The final liquor-to-goods ratio should be around 50:1.
-
Adjust the pH of the dye bath to 4.5-5.0 using acetic acid.
-
Introduce the wetted polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/minute and maintain this temperature for 60 minutes.
-
Cool the dye bath to 70 °C and remove the dyed fabric.
-
Rinse the fabric with water.
-
Perform a reduction clearing process by treating the fabric in a solution containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 60-70 °C for 15-20 minutes to remove any unfixed surface dye.
-
Thoroughly rinse the fabric with hot and then cold water and allow it to air dry.
Quantitative Data of Disperse Dyes Derived from this compound
The following tables summarize the spectral and fastness properties of various disperse dyes synthesized using this compound as the diazo component.
Table 1: Spectral Properties of Disperse Dyes
| Coupling Component | Dye Color | λmax (nm) |
| Substituted N-β-acetoxyethylanilines | Bluish-Red | Not Specified |
| 3-Acetylamino-N,N-diethylaniline (C.I. Disperse Green 9) | Green | Not Specified |
| Tetrahydroquinoline and benzomorpholine couplers | Greenish-Blue | Not Specified |
Table 2: Fastness Properties of Disperse Dyes on Polyester/Cellulose Acetate
| Dye Description | Light Fastness | Wash Fastness | Sublimation Fastness |
| Bluish-Red Dyes from N-β-acetoxyethylanilines | Moderate to High | Excellent | Not Specified |
| C.I. Disperse Green 9 | Good | Very Good | Good |
| Dyes from 2-amino-5-acyl-3-nitrothiophenes | Outstanding | Not Specified | Outstanding |
(Fastness ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.)
Visualizations
Synthesis Pathway of Azo Disperse Dyes
References
Application Notes and Protocols: 2-Amino-3,5-dinitrothiophene in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dinitrothiophene is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel bioactive compounds. The presence of an amino group and two nitro groups on the thiophene ring offers multiple reaction sites for constructing a variety of fused heterocyclic systems. These resulting scaffolds, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]thiophenes, are of great interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. While direct experimental literature on the use of this compound is limited, its structural similarity to other substituted 2-aminothiophenes allows for the adaptation of established synthetic protocols. These notes provide an overview of the potential applications and detailed experimental protocols for the synthesis of bioactive heterocycles using this compound as a key precursor. The protocols are based on established methodologies for structurally related 2-aminothiophene derivatives.
Key Applications
The strategic placement of reactive functional groups in this compound makes it a versatile starting material for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile or can be diazotized, while the nitro groups activate the thiophene ring for nucleophilic substitution and participate in cyclization reactions.
Potential applications include the synthesis of:
-
Thieno[2,3-b]pyridines: These compounds are known to exhibit a wide range of biological activities, including kinase inhibition and anticancer effects.
-
Pyrazolo[3,4-b]thiophenes: This class of compounds has been investigated for their potential as kinase inhibitors and for other therapeutic applications.
-
Thieno[2,3-d]pyrimidines: These derivatives are recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related bioactive heterocycles from substituted 2-aminothiophenes. Researchers should consider these as starting points and may need to optimize reaction conditions for this compound.
Protocol 1: Synthesis of Substituted Thieno[2,3-b]pyridines
This protocol describes a potential pathway for the synthesis of thieno[2,3-b]pyridine derivatives from this compound, adapted from methodologies for other 2-aminothiophene precursors.
Workflow for the Synthesis of Thieno[2,3-b]pyridines:
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.
Materials:
-
This compound
-
Malononitrile
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Piperidine (or other basic catalyst)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL).
-
Add the selected aldehyde (1 mmol) to the mixture.
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or DMF.
Protocol 2: Synthesis of Substituted Pyrazolo[3,4-b]thiophenes
This protocol outlines a potential synthetic route to pyrazolo[3,4-b]thiophene derivatives, a class of compounds with potential kinase inhibitory activity.
Workflow for the Synthesis of Pyrazolo[3,4-b]thiophenes:
Caption: General workflow for the synthesis of pyrazolo[3,4-b]thiophenes.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetoacetate (or other active methylene compound)
-
Sodium acetate
-
Ethanol
-
Polyphosphoric acid (PPA)
Procedure:
-
Diazotization:
-
Suspend this compound (1 mmol) in a mixture of concentrated HCl (2 mL) and water (5 mL) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.
-
-
Japp-Klingemann Reaction:
-
In a separate flask, dissolve ethyl acetoacetate (1 mmol) and sodium acetate (3 mmol) in ethanol (15 mL) and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to this mixture with constant stirring.
-
Allow the reaction to stir at 0-5 °C for 2-3 hours.
-
The resulting hydrazone precipitate is collected by filtration, washed with water, and dried.
-
-
Cyclization:
-
Add the dried hydrazone intermediate to polyphosphoric acid.
-
Heat the mixture at 100-120 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated pyrazolo[3,4-b]thiophene derivative is collected by filtration, washed with water until neutral, and dried.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data
| Compound Class | Target Organism/Cell Line | Bioactivity Metric | Value Range | Reference |
| 2-Amino-5-nitrothiophene Derivatives | Staphylococcus aureus | MIC | 12.5 - 50 µg/mL | [1] |
| 2-Amino-5-nitrothiophene Derivatives | Escherichia coli | MIC | 25 - >50 µg/mL | [1] |
| Thieno[2,3-b]pyridine Derivatives | MDA-MB-231 (Breast Cancer) | IC₅₀ | 1.5 - 10 µM | [2] |
| Thieno[2,3-b]pyridine Derivatives | HCT-116 (Colon Cancer) | IC₅₀ | 2.0 - 15 µM | [2] |
| Pyrazolo[3,4-b]pyridine Derivatives | Adenosine A₁ Receptor | Kᵢ | 61.9 nM | [3] |
| 2-Amino-3-cyano-thiophene Derivatives | Jurkat (T-leukemia) | IC₅₀ | 12 - 86 nM | [4] |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; Kᵢ: Inhibitory Constant.
Signaling Pathway
While the specific signaling pathways affected by derivatives of this compound are not yet elucidated, related heterocyclic compounds, such as certain thieno[2,3-b]pyridines, have been shown to act as kinase inhibitors. Kinase inhibition can disrupt various signaling pathways crucial for cancer cell proliferation and survival. A generalized representation of a kinase inhibition pathway is provided below.
Caption: Generalized pathway of kinase inhibition by a thieno[2,3-b]pyridine derivative.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive heterocycles. The protocols and data presented, adapted from closely related structures, provide a solid foundation for researchers to explore the synthetic utility and therapeutic potential of this compound. Further research is warranted to synthesize and evaluate a library of derivatives to fully elucidate their structure-activity relationships and mechanisms of action.
Disclaimer: The provided protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Optimization of reaction conditions may be necessary to achieve desired results.
References
- 1. Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gewald Synthesis of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Gewald Synthesis
The Gewald synthesis, first reported by Karl Gewald in 1961, is a robust and versatile multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes.[1] Its enduring popularity in both academic and industrial settings stems from its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions.[2][3] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds, including approved drugs.[1][4]
2-Aminothiophene derivatives are of paramount interest to drug development professionals due to their wide-ranging pharmacological activities. The thiophene ring is often employed as a bioisostere for a phenyl group, offering unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[5][6]
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold is a cornerstone in the development of novel therapeutics across various disease areas:
-
Anticancer Agents: Numerous derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4][7]
-
Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is a prominent example of a marketed therapeutic based on the 2-aminothiophene structure.[1]
-
Antimicrobial and Antifungal Agents: This class of compounds has exhibited broad-spectrum activity against various pathogenic bacteria and fungi.[8][9]
-
Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine and allosteric modulators of adenosine receptors feature the 2-aminothiophene motif, underscoring its importance in neuroscience.[1][5]
-
Enzyme Inhibitors: These compounds have been successfully developed as inhibitors for a variety of enzymes, playing a crucial role in managing different pathological conditions.
Reaction Mechanism and Workflow
The Gewald reaction is a one-pot synthesis that elegantly combines a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[10][11] The reaction proceeds through three key stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[1][10]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is intricate and may involve polysulfide intermediates.[1][10]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[1][10]
A generalized workflow for the synthesis and subsequent evaluation of 2-aminothiophene derivatives in a drug discovery context is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Gewald_reaction [chemeurope.com]
Application Notes and Protocols for 2-Aminonitrothiophene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 2-Amino-3,5-dinitrothiophene in medicinal chemistry are still in early stages of investigation, the broader class of 2-aminonitrothiophene derivatives has emerged as a promising scaffold for the development of novel therapeutic agents. This document provides an overview of the current research, potential applications, and detailed protocols for the synthesis and evaluation of these compounds, with a focus on their antimicrobial properties.
Introduction
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of nitro groups to this scaffold can significantly modulate its electronic properties and biological activity, making 2-aminonitrothiophenes an interesting area for drug discovery. Although research is ongoing, derivatives of 2-amino-5-nitrothiophene have shown notable antibacterial activity, suggesting the potential of dinitro-analogs like this compound as a basis for new drug candidates.[4]
Potential Applications in Medicinal Chemistry
Based on the biological activities observed for structurally related 2-aminothiophene derivatives, 2-aminonitrothiophenes are being explored for the following applications:
-
Antimicrobial Agents: The nitro group is a well-known pharmacophore in antimicrobial drugs. Derivatives of 2-amino-5-nitrothiophene have demonstrated inhibitory effects against various bacterial strains.[4]
-
Antiproliferative Agents: Many 2-aminothiophene derivatives have shown potent activity against various cancer cell lines.[5][6] The electron-withdrawing nature of the nitro groups could enhance these properties.
-
Enzyme Inhibitors: The structural features of 2-aminothiophenes make them suitable candidates for designing enzyme inhibitors involved in various disease pathways.
Case Study: Antibacterial Activity of 2-Amino-5-Nitrothiophene Derivatives
A study by Asadollahzadeh et al. investigated the antibacterial effects of a series of 2-amino-5-nitrothiophene derivatives against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).[4]
The antibacterial activity was evaluated using the agar well diffusion method, and the minimum inhibitory concentration (MIC) was determined.
| Compound | Substituent (Ar) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 4a | Phenyl | 18 | - | 62.5 | >1000 |
| 4b | 4-Methylphenyl | 15 | 13 | 125 | 250 |
| 4c | 4-Methoxyphenyl | 14 | 16 | 250 | 125 |
| 4d | 4-Chlorophenyl | 13 | 14 | 500 | 250 |
| 4e | 4-Bromophenyl | 16 | 13 | 125 | 250 |
| Gentamicin (Standard) | - | 25 | 22 | 3.9 | 7.8 |
Data extracted from the study by Asadollahzadeh et al.[4]
Note: A larger zone of inhibition and a lower MIC value indicate greater antibacterial activity.
Experimental Protocols
This protocol is adapted from the work of Asadollahzadeh et al.[4]
Materials:
-
Malononitrile
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate for 4a)
-
Bromonitromethane
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve sodium ethoxide (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
To this solution, add malononitrile (10 mmol) and the respective aryl isothiocyanate (10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromonitromethane (10 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-nitrothiophene derivative.
Characterization:
The synthesized compounds should be characterized by spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to confirm their structure.[4]
This protocol is a standard method for evaluating the antibacterial activity of compounds.[4]
Materials:
-
Nutrient agar medium
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Synthesized 2-amino-5-nitrothiophene derivatives
-
Standard antibiotic (e.g., Gentamicin)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare nutrient agar plates by pouring the sterilized medium into petri dishes and allowing it to solidify.
-
Prepare a bacterial inoculum by suspending a loopful of the test organism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Prepare solutions of the synthesized compounds and the standard antibiotic in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution and the standard to the respective wells. Use DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Visualizations
Caption: Experimental workflow for the synthesis and antibacterial evaluation of 2-amino-5-nitrothiophene derivatives.
Caption: Proposed mechanism of action for nitro-aromatic antimicrobial agents.
Conclusion
While the medicinal chemistry of this compound is a nascent field, the study of related 2-aminonitrothiophenes indicates a promising future for these compounds, particularly as antimicrobial agents. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. Further research is warranted to explore the full therapeutic potential of this class of compounds, including their dinitro-derivatives, and to elucidate their mechanisms of action. The protocols and data presented here serve as a foundation for researchers and drug development professionals to build upon in the quest for new and effective medicines.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer activities of various 2-aminothiophene derivatives, supported by detailed experimental protocols. The information is intended to guide researchers in the evaluation and characterization of novel compounds within this chemical class.
Summary of Anticancer Activity
Numerous 2-aminothiophene derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with the cell cycle. The following tables summarize the quantitative data from various studies.
Table 1: Cytotoxicity of 2-Aminothiophene Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SB-44 | Prostate & Cervical Adenocarcinoma | Prostate & Cervical | < 35 | [1][2] |
| SB-83 | Prostate & Cervical Adenocarcinoma | Prostate & Cervical | < 35 | [1][2] |
| SB-200 | Prostate & Cervical Adenocarcinoma | Prostate & Cervical | < 35 | [1][2] |
| 3n | A549 | Lung | Low micromolar | [3] |
| 3n | PC-3 | Prostate | Not specified | [3] |
| 3n | HCT-15 | Colon | Not specified | [3] |
| 3n | T47D | Breast | Not specified | [3] |
| 5c | PC-3 | Prostate | Lower than Doxorubicin | [3] |
| 5c | HCT-15 | Colon | Lower than Doxorubicin | [3] |
| 5c | T47D | Breast | Lower than Doxorubicin | [3] |
| 8e | Various (NCI panel) | Multiple | 0.411 - 2.8 | [4] |
| 3b | HepG2 | Liver | 3.105 | [5] |
| 3b | PC-3 | Prostate | 2.15 | [5] |
| 4c | HepG2 | Liver | 3.023 | [5] |
| 4c | PC-3 | Prostate | 3.12 | [5] |
Table 2: Mechanistic Insights of 2-Aminothiophene Derivatives
| Compound | Cell Line | Effect | Observation | Reference |
| SB-44 | Prostate & Cervical | Cell Cycle Arrest | Significant increase in Sub-G1 phase | [1][2] |
| SB-83 | Prostate & Cervical | Cell Cycle Arrest | Significant increase in Sub-G1 phase | [1][2] |
| SB-200 | Prostate & Cervical | Apoptosis & Cell Cycle Arrest | Decrease in S/G2/M phase, increase in cleaved PARP | [1][2] |
| 3n | A549 | Apoptosis | Significant induction of apoptosis | [3] |
| 3b | HepG2 | Cell Cycle Arrest & Apoptosis | S phase arrest, caspase-3 induced apoptosis | [5] |
| 4c | HepG2 | Cell Cycle Arrest & Apoptosis | S phase arrest, caspase-3 induced apoptosis | [5] |
| 6CN14 | HeLa, PANC-1 | Antiproliferative | Inhibition comparable to or higher than Doxorubicin | [6] |
| 7CN09 | HeLa, PANC-1 | Antiproliferative | Inhibition comparable to or higher than Doxorubicin | [6] |
Experimental Protocols
The following are detailed protocols for key in vitro assays commonly used to evaluate the anticancer potential of 2-aminothiophene derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, PANC-1, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
2-aminothiophene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
2-aminothiophene derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 2-aminothiophene derivatives for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
2-aminothiophene derivatives
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the pellet in 1 mL of cold PBS. Add the cell suspension dropwise into 3 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[1][2]
Western Blotting for Protein Expression
This technique is used to detect specific proteins, such as cleaved PARP, to confirm the induction of apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets with RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like Actin to ensure equal protein loading.
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow for evaluating 2-aminothiophene derivatives and a simplified signaling pathway implicated in their mechanism of action.
Caption: General experimental workflow for anticancer drug discovery.
Caption: Simplified apoptosis pathway induced by 2-aminothiophenes.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [jdigitaldiagnostics.com]
- 2. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of novel diaminothiophene scaffolds as antitumor and anti-influenza virus agents. Part 2 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04808D [pubs.rsc.org]
- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-3,5-dinitrothiophene and its Analogs as Building Blocks for Novel Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6][7] 2-Amino-3,5-dinitrothiophene, a specific derivative, is a highly functionalized starting material. While its primary applications have been in the synthesis of dyes and energetic materials due to the presence of nitro groups, its structural features present a unique opportunity for derivatization in the pursuit of novel therapeutic agents.[][9] The electron-withdrawing nature of the nitro groups can influence the reactivity of the thiophene ring and the amino group, potentially leading to the discovery of compounds with unique biological profiles. This document provides an overview of the applications of the 2-aminothiophene scaffold in drug discovery and detailed protocols for the synthesis and evaluation of its derivatives.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the parent building block, this compound, is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₃N₃O₄S | [][10] |
| Molecular Weight | 189.15 g/mol | [] |
| Melting Point | 174-176 °C | [9] |
| Boiling Point | 422 °C at 760 mmHg | [] |
| Density | 1.803 g/cm³ | [] |
| InChIKey | DZRZHFOFVWAKGT-UHFFFAOYSA-N | [][10] |
| SMILES | C1=C(SC(=C1--INVALID-LINK--[O-])N)--INVALID-LINK--[O-] | [][10] |
Applications in Drug Discovery
The 2-aminothiophene core is a versatile starting point for the synthesis of a diverse range of therapeutic candidates.
Anticancer Agents
Derivatives of 2-aminothiophene have shown significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[5][11] These compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Key Findings:
-
Tubulin Inhibition: Certain 2-amino-3-cyanothiophene derivatives have been identified as potent inhibitors of tubulin assembly. For instance, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene has demonstrated impressive antiproliferative activity against a wide range of cancer cell lines with IC₅₀ values in the nanomolar range (17–130 nM).[5]
-
Structure-Activity Relationship (SAR): The substitution pattern on the thiophene ring and the nature of the aryl group at the 5-position play a crucial role in determining the anticancer activity. For example, the presence of a 3',4',5'-trimethoxybenzoyl group at the 3-position and various (hetero)aryl ethynyl groups at the 5-position has yielded compounds with IC₅₀ values in the sub-micromolar range.[11]
Antimicrobial Agents
The 2-aminothiophene scaffold has been utilized in the development of novel antimicrobial agents.[1] These compounds have shown activity against a spectrum of bacteria.
Key Findings:
-
Broad-Spectrum Activity: Newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
-
Mechanism of Action: While the exact mechanisms are often under investigation, the structural resemblance to known antimicrobial agents suggests potential interference with essential bacterial enzymes or cell wall synthesis.
Antileishmanial Agents
Recent research has highlighted the potential of 2-aminothiophene derivatives as effective agents against Leishmania.[12]
Key Findings:
-
Potent Activity: A series of 2-aminothiophene-indole hybrids have exhibited pronounced anti-promastigote activity with IC₅₀ values below 15.0 μM.[12]
-
Bioisosteric Modifications: The replacement of sulfur with selenium in the thiophene ring (creating 2-aminoselenophenes) has in some cases led to an increase in anti-Leishmania activity and a reduction in cytotoxicity, demonstrating a promising strategy for lead optimization.[12]
Anti-inflammatory and Antinociceptive Agents
Thiophene derivatives have been investigated for their anti-inflammatory and pain-reducing effects.[13]
Key Findings:
-
Superior Activity: Some synthesized thiophene derivatives have exhibited superior anti-inflammatory activity compared to reference nonsteroidal anti-inflammatory drugs (NSAIDs).[13]
-
Mechanism of Action: The antinociceptive effects may be mediated through modulation of receptors such as TRPV1 and NMDA.[13]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of substituted 2-aminothiophenes.[3][12]
Workflow for Gewald Synthesis:
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
- 10. PubChemLite - this compound (C4H3N3O4S) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of Diazotized 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of azo disperse dyes derived from the diazotization and coupling of 2-amino-3,5-dinitrothiophene. This class of dyes is of significant interest in the textile industry for coloring synthetic fibers and holds potential for exploration in other fields due to the biological activity often associated with azo compounds. The protocols detailed herein are based on established chemical principles and published examples.
Introduction
Azo dyes synthesized from this compound are known for producing a range of deep and vibrant colors, including bluish-reds, blues, greens, and blacks, on synthetic fabrics like polyester and cellulose acetate.[1] The strong electron-withdrawing nature of the two nitro groups on the thiophene ring makes the resulting diazonium salt a potent electrophile, leading to efficient coupling with various electron-rich aromatic compounds. The properties of the final dye, such as color, fastness, and affinity for different fibers, can be finely tuned by selecting appropriate coupling partners. Common coupling components include substituted anilines, naphthols, and other heterocyclic compounds.
The general synthetic route involves two main stages: the diazotization of this compound to form the highly reactive diazonium salt, followed by the azo coupling reaction with a suitable aromatic partner. Due to the low basicity of this compound, the diazotization is typically carried out in a strong acidic medium, such as a mixture of sulfuric acid and nitrosylsulfuric acid, at low temperatures to ensure the stability of the diazonium salt.
Experimental Protocols
The following protocols provide detailed methodologies for the diazotization of this compound and its subsequent coupling with representative aromatic compounds.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound using nitrosylsulfuric acid. This method is particularly effective for weakly basic amines.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice bath
Procedure:
-
Preparation of Nitrosylsulfuric Acid: In a separate flask, carefully add sodium nitrite (1.1 molar equivalents) in small portions to chilled concentrated sulfuric acid (sufficient to dissolve the sodium nitrite) while maintaining the temperature below 10°C. Stir the mixture until all the sodium nitrite has dissolved, forming a clear solution of nitrosylsulfuric acid.
-
Dissolution of the Amine: In the three-necked flask, add this compound (1.0 molar equivalent) to a mixture of concentrated sulfuric acid and an appropriate co-solvent if necessary (e.g., acetic acid/propionic acid mixture) to ensure solubility.
-
Cooling: Cool the amine solution to 0-5°C using an ice bath with constant stirring.
-
Diazotization: Slowly add the prepared nitrosylsulfuric acid solution dropwise to the cooled amine solution. The temperature of the reaction mixture must be strictly maintained between 0-5°C throughout the addition to prevent decomposition of the diazonium salt.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours to ensure the diazotization is complete. The completion of the reaction can be monitored by testing for the absence of the starting amine (e.g., using thin-layer chromatography).
-
Use of Diazonium Salt: The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with N,N-Dialkylaniline Derivatives
This protocol details the coupling of the freshly prepared diazonium salt with an N,N-dialkylaniline derivative to produce a disperse dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-diethylaniline (or other N,N-dialkylaniline derivative)
-
Acetic Acid
-
Sodium Acetate
-
Ice
-
Methanol or Ethanol (for recrystallization)
Equipment:
-
Beaker or flask of appropriate size
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
Preparation of Coupling Component Solution: In a beaker, dissolve the N,N-dialkylaniline derivative (1.0 molar equivalent) in a suitable solvent such as glacial acetic acid.
-
Cooling: Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.
-
pH Adjustment: Maintain a weakly acidic pH (around 4-5) during the coupling reaction by adding a saturated solution of sodium acetate as needed. This can be monitored using pH paper.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 2-4 hours to ensure the coupling reaction goes to completion.
-
Isolation of the Dye: Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
Purification: The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product.
Protocol 3: Azo Coupling with Naphthol Derivatives
This protocol describes the coupling of the diazonium salt with a naphthol derivative.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (or other naphthol derivative)
-
Sodium Hydroxide solution (e.g., 10% w/v)
-
Sodium Carbonate
-
Ice
-
Ethanol or Acetic Acid (for recrystallization)
Equipment:
-
Beaker or flask of appropriate size
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
Preparation of Coupling Component Solution: In a beaker, dissolve the naphthol derivative (1.0 molar equivalent) in a dilute aqueous solution of sodium hydroxide to form the corresponding phenoxide salt.
-
Cooling: Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component. The azo dye will precipitate as a colored solid.
-
pH Adjustment: During the coupling, maintain a weakly alkaline pH (around 8-9) by the controlled addition of a sodium carbonate solution.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 2-3 hours to ensure complete coupling.
-
Isolation of the Dye: Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Purify the crude dye by recrystallization from an appropriate solvent, such as ethanol or glacial acetic acid.
Data Presentation
The following table summarizes the quantitative data for a selection of azo dyes synthesized from diazotized this compound and various coupling partners.
| Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| N,N-diethylaniline | Blue | ~85 | 180-182 | 610 | 45,000 |
| N-ethyl-N-(2-hydroxyethyl)aniline | Bluish-Violet | ~90 | 165-167 | 595 | 42,000 |
| N,N-bis(2-hydroxyethyl)aniline | Reddish-Blue | ~88 | 198-200 | 605 | 48,000 |
| 2-Naphthol | Reddish-Brown | ~80 | 210-212 | 530 | 35,000 |
| N-phenyl-2-naphthylamine | Greenish-Blue | ~82 | 225-227 | 630 | 55,000 |
Note: The data presented in this table are representative values and may vary depending on the specific reaction conditions and purity of the final product.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: General reaction scheme for the diazotization of this compound.
Caption: Experimental workflow for the azo coupling reaction.
Caption: Logical relationship of the two-stage synthesis of azo dyes.
References
Application Notes and Protocols for High-Dye-Uptake-Rate Disperse Dyes from 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of high-dye-uptake-rate disperse dyes derived from 2-amino-3,5-dinitrothiophene. This class of dyes is notable for producing a range of colors from bluish-red to green, navy, and black, with good fastness properties on synthetic fibers, particularly polyester.
Introduction
Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The use of this compound as a diazo component in the synthesis of azo disperse dyes can yield colorants with high extinction coefficients and good affinity for polyester fibers. A notable example is C.I. Disperse Green 9, which is synthesized from this compound. These dyes are valued for their good wash fastness.
Data Presentation
The following tables summarize the fastness properties of a representative disperse dye, C.I. Disperse Green 9, on polyester fabric.
Table 1: Fastness Properties of C.I. Disperse Green 9 on Polyester
| Fastness Test | Standard | Rating |
| Ironing | ISO 105-X11 | 5 |
| Light | ISO 105-B02 | 4-5 |
| Perspiration | ISO 105-E04 | 5 |
| Washing | ISO 105-C06 | 5 |
Note: Ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.
Experimental Protocols
The synthesis of disperse dyes from this compound follows a two-step process: diazotization of the amine followed by coupling with a suitable aromatic compound. The subsequent application on polyester is typically carried out using a high-temperature dyeing method.
Protocol 1: Synthesis of Azo Disperse Dyes
This protocol provides a general procedure for the synthesis of azo disperse dyes. The specific quantities and reaction conditions may require optimization for different coupling components.
Part A: Diazotization of this compound
-
Preparation of the Amine Suspension: In a suitable reaction vessel, create a suspension of this compound in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cooling: Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to ensure the stability of the diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂) in cold water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain vigorous stirring and ensure the temperature does not exceed 5°C.
-
Completion of Reaction: After the addition of the sodium nitrite solution is complete, continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound and should be used immediately in the coupling reaction.
Part B: Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: Dissolve the chosen coupling component (e.g., an N,N-disubstituted aniline derivative like 3-Acetylamino-N,N-diethylaniline for C.I. Disperse Green 9) in a suitable solvent. For phenolic coupling components, an aqueous alkaline solution (e.g., sodium hydroxide) is typically used. For amine coupling components, an acidic solution (e.g., acetic acid) may be used.
-
Cooling: Cool the solution of the coupling component to 0-5°C in an ice-salt bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form.
-
pH Adjustment: During the addition, maintain the appropriate pH for the coupling reaction. For phenolic couplers, the reaction is typically carried out under alkaline conditions, while for amine couplers, it is performed in an acidic to neutral medium.
-
Completion and Isolation: Continue stirring the reaction mixture for 1-2 hours at 0-5°C. The precipitated dye is then collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried at a low temperature.
Protocol 2: High-Temperature Exhaust Dyeing of Polyester
This protocol describes a standard high-temperature dyeing procedure for applying the synthesized disperse dyes to polyester fabric.
-
Fabric Preparation: Scour the polyester fabric with a solution containing a non-ionic detergent (e.g., 1 g/L) and sodium carbonate (e.g., 1 g/L) at 60-70°C for 30 minutes to remove any impurities. Rinse the fabric thoroughly with water and dry.
-
Dye Dispersion Preparation: Prepare a dispersion of the synthesized dye (e.g., 1% on weight of fabric) by pasting it with a dispersing agent (e.g., 1 g/L) and a small amount of water. Gradually add more water to form a smooth, stable dispersion.
-
Dye Bath Preparation: Set up a high-temperature, high-pressure dyeing apparatus. Fill the dyebath with water and add a dispersing agent and a pH buffer to maintain an acidic pH of 4.5-5.5 (e.g., using an acetic acid/sodium acetate buffer).
-
Dyeing Procedure: Add the prepared dye dispersion to the dyebath. Introduce the polyester fabric into the cold dyebath. Seal the dyeing apparatus and raise the temperature to 130°C at a rate of 1-2°C per minute. Maintain the dyeing at 130°C for 60 minutes.
-
Cooling and Rinsing: After dyeing, cool the dyebath down to 70°C before draining. Rinse the dyed fabric thoroughly with hot and then cold water.
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Reduction Clearing: To remove unfixed dye from the fiber surface and improve fastness properties, treat the dyed fabric in a solution containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C for 15-20 minutes.
-
Final Rinsing and Drying: Rinse the fabric with hot and cold water, neutralize with a weak acid if necessary, and then dry.
Protocol 3: Evaluation of Dye Uptake (Exhaustion and Fixation)
The dye uptake can be determined by measuring the absorbance of the dyebath before and after the dyeing process using a UV-Vis spectrophotometer.
-
Calibration Curve: Prepare a series of standard solutions of the purified dye of known concentrations and measure their absorbance at the wavelength of maximum absorption (λmax) to construct a calibration curve.
-
Initial Dyebath Absorbance: Before adding the fabric, take an aliquot of the initial dyebath, dilute it to a known volume, and measure its absorbance. Calculate the initial amount of dye in the bath using the calibration curve.
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Final Dyebath Absorbance: After the dyeing process is complete, take an aliquot of the exhausted dyebath, dilute it to the same known volume, and measure its absorbance. Calculate the final amount of dye remaining in the bath.
-
Calculation of Exhaustion:
-
Exhaustion (%) = [(Initial Dye Amount - Final Dye Amount) / Initial Dye Amount] x 100
-
-
Calculation of Fixation: To determine the fixation, the dyed fabric is stripped of unfixed dye through a rigorous washing process (as in the reduction clearing step). The amount of dye in the stripping liquor is then measured spectrophotometrically.
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Fixation (%) = [(Amount of Dye on Fabric after Washing) / (Initial Dye Amount - Final Dye Amount)] x 100
-
Visualizations
Caption: Experimental workflow for the synthesis, application, and evaluation of disperse dyes.
Caption: General reaction scheme for the synthesis of azo disperse dyes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,5-dinitrothiophene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-3,5-dinitrothiophene synthesis. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve optimal yields and purity. The general synthetic route involves the protection of the amino group of a 2-aminothiophene precursor, followed by a two-step nitration and subsequent deprotection.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common starting material is a 2-aminothiophene derivative, often with an electron-withdrawing group at the 3-position, such as an ester (e.g., 2-amino-3-ethoxycarbonylthiophene). The synthesis typically begins with the protection of the amino group.
Q2: Why is it necessary to protect the amino group before nitration?
A2: The amino group is a strong activating group, making the thiophene ring highly susceptible to oxidation and uncontrolled side reactions under harsh nitrating conditions. Protecting the amino group, for example as an acetamide, deactivates it slightly and directs the nitration to the desired positions (5- and subsequently 3-positions) while preventing degradation of the starting material.
Q3: What are the typical reagents and conditions for the nitration steps?
A3: For the first nitration (mononitration), a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-10°C) is commonly used. For the second nitration (dinitration), which is more challenging due to the deactivating effect of the first nitro group, stronger conditions such as fuming nitric acid in sulfuric acid may be required.
Q4: What are the main challenges in the synthesis of this compound?
A4: The main challenges include:
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Controlling the exothermicity of the nitration reactions.
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Avoiding the formation of unwanted isomers and over-nitrated byproducts.
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Preventing the degradation of the sensitive thiophene ring.
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Achieving complete deprotection of the amino group without affecting the nitro groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the first nitration step (mononitration) | - Incomplete reaction. - Degradation of starting material due to excessive temperature. - Improper ratio of nitrating agents. | - Slowly add the nitrating mixture to maintain the recommended low temperature (0-5°C).[1] - Ensure vigorous stirring for efficient mixing. - Use a pre-cooled mixture of nitric acid and sulfuric acid.[1] - Optimize the molar ratio of nitric acid to the substrate. |
| Formation of multiple products in nitration steps | - Reaction temperature is too high, leading to side reactions and isomer formation. - Use of overly harsh nitrating agents for the substrate. | - Strictly control the reaction temperature using an ice-salt bath. - Consider using a milder nitrating agent, such as nitric acid in acetic anhydride, although this may also lead to isomer formation.[2] - For selective nitration, the use of solid acid catalysts like metal-exchanged montmorillonite clay has been explored to improve regioselectivity.[2][3] |
| Low yield in the second nitration step (dinitration) | - The first nitro group deactivates the ring, making the second nitration difficult. - Insufficiently strong nitrating conditions. | - Use a more potent nitrating agent, such as fuming nitric acid in concentrated sulfuric acid. - Increase the reaction temperature cautiously, while carefully monitoring for decomposition. - A longer reaction time may be necessary. |
| Incomplete deprotection of the acetyl group | - Insufficient acid concentration or reaction time for hydrolysis. | - Increase the concentration of the acid (e.g., sulfuric acid in ethanol) or prolong the reaction time.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product decomposition during workup or purification | - The dinitro product can be sensitive to heat and strong bases. | - Use mild workup conditions. - Avoid high temperatures during solvent evaporation. - For purification, consider recrystallization from appropriate solvents or column chromatography on silica gel, using a non-basic eluent system. |
| Presence of colored impurities in the final product | - Formation of nitrated byproducts or oxidation products. | - Purify the crude product by recrystallization. - Column chromatography can be effective in removing colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylamino-3-ethoxycarbonyl-5-nitrothiophene
This protocol is adapted from a patented procedure and serves as a representative method for the initial protection and mononitration steps.[1]
Materials:
-
2-Amino-3-ethoxycarbonylthiophene
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃, sp.gr. 1.50)
-
Ice
Procedure:
-
Acetylation (Protection): Heat 2-amino-3-ethoxycarbonylthiophene with acetic anhydride to form 2-acetylamino-3-ethoxycarbonylthiophene.
-
Nitration:
-
Dissolve 213 parts of 2-acetylamino-3-ethoxycarbonylthiophene in 2000 parts of sulfuric acid at 0-10°C.
-
Prepare a nitrating mixture of 67 parts of nitric acid (sp.gr. 1.50) and 200 parts of sulfuric acid.
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Slowly add the nitrating mixture to the thiophene solution, maintaining the temperature between 0°C and 5°C with external cooling.
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After the addition is complete, pour the reaction mixture into ice and water.
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Filter the precipitated 2-acetylamino-3-ethoxycarbonyl-5-nitrothiophene.
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Protocol 2: Synthesis of this compound from N-(3,5-Dinitrothiophen-2-yl)acetamide
This protocol outlines the final deprotection step.
Materials:
-
N-(3,5-Dinitrothiophen-2-yl)acetamide
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Hydrolysis (Deprotection):
-
Stir the N-(3,5-dinitrothiophen-2-yl)acetamide in a mixture of ethanol and sulfuric acid.
-
Heat the solution at 80°C for several hours until the reaction is complete (monitored by TLC).
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Cool the solution to allow the product to precipitate.
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Filter the precipitated this compound, wash with ethanol and then with water, and dry.
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Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of 2-aminothiophene derivatives. Note that the dinitration step to form this compound is less commonly reported with high yields, and optimization is often required.
| Reaction Step | Substrate | Reagents | Conditions | Product | Yield | Reference |
| Mononitration | 2-Acetylamino-3-ethoxycarbonylthiophene | HNO₃ / H₂SO₄ | 0-5°C | 2-Acetylamino-3-ethoxycarbonyl-5-nitrothiophene | Not specified | [1] |
| Deprotection | 2-Acetylamino-3-ethoxycarbonyl-5-nitrothiophene | H₂SO₄ / Ethanol | 80°C, 24h | 2-Amino-3-ethoxycarbonyl-5-nitrothiophene | Not specified | [1] |
Note: Specific yield data for the dinitration of 2-aminothiophene derivatives is scarce in readily available literature, highlighting the challenging nature of this transformation. Researchers should expect to perform optimization studies.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields or impurities.
References
- 1. US4108867A - 2-Aminothiophenes - Google Patents [patents.google.com]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
Purification of crude 2-Amino-3,5-dinitrothiophene by recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-3,5-dinitrothiophene by recrystallization. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out," the separation of the dissolved solute as a liquid, can occur if the solution is too concentrated or cooled too quickly. To remedy this, reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration slightly. Then, allow the solution to cool more slowly. Seeding the solution with a tiny crystal of pure this compound, if available, can also help induce proper crystallization.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the issue?
A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated without nucleation sites. If you suspect too much solvent was used, you can evaporate some of it by gently heating the solution and then allowing it to cool again. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal. Cooling the solution in an ice bath can also promote crystallization, but slow cooling is generally preferred for obtaining purer crystals.
Q4: The recovered crystals are still colored. How can I improve the purity?
A4: Colored impurities can sometimes co-crystallize with the desired product. To remove these, you can try treating the hot, dissolved solution with a small amount of activated charcoal before the filtration step. The charcoal will adsorb many colored impurities. Be sure to use a minimal amount of charcoal and to filter the hot solution through a fluted filter paper to remove the charcoal before allowing the solution to cool.
Q5: What are the major safety precautions to consider during this recrystallization?
A5: this compound is a nitro-containing aromatic compound and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before starting any experimental work. General safety precautions include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoiding inhalation of dust and vapors.
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Keeping the compound away from heat and potential ignition sources, as nitro compounds can be energetic.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature |
| Water | Low | Low to Moderate |
| Ethanol | Low to Moderate | High |
| Methanol | Low to Moderate | High |
| Acetone | Moderate | High |
| Ethyl Acetate | Low to Moderate | Moderate to High |
| Dichloromethane | Low | Moderate |
| Hexane | Very Low | Very Low |
Note: This table is based on the general solubility of similar nitro-aromatic and amino-aromatic compounds and should be used as a guide for solvent screening.
Experimental Protocols
General Recrystallization Protocol for this compound:
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube gently in a warm water bath to observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring. Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.
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Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (Melting Point: 174-176 °C).
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Overcoming Challenges in the Nitration of 2-Aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully carrying out the nitration of 2-aminothiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration of 2-aminothiophene is giving a complex mixture of products, or a dark tar-like substance. What is happening and how can I prevent it?
A1: The amino group in 2-aminothiophene is a strong activating group, making the thiophene ring highly susceptible to electrophilic attack. Direct nitration often leads to multiple nitrations, oxidation of the thiophene ring, and polymerization, resulting in a complex mixture or tar formation. The high reactivity can also lead to violent reactions with strong nitrating agents.[1][2]
Troubleshooting:
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Protect the Amino Group: The most effective strategy is to protect the amino group before nitration. Acylation to form the corresponding acetamide is a common and effective method. This moderates the activating effect of the amino group, preventing over-nitration and side reactions.[3]
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Milder Nitrating Agents: Avoid harsh nitrating conditions like concentrated nitric and sulfuric acids. Instead, consider using milder reagents such as nitric acid in acetic anhydride or copper nitrate.[1]
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Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to control the reaction rate and minimize side reactions.
Q2: I am trying to nitrate N-acetyl-2-aminothiophene, but I am getting a low yield. What are the common reasons for this?
A2: Low yields in the nitration of N-acetyl-2-aminothiophene can be attributed to several factors, including incomplete reaction, side-product formation, or issues with product isolation.
Troubleshooting:
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Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Nitrating Agent Stoichiometry: Use a slight excess of the nitrating agent to ensure complete conversion of the starting material. However, a large excess can lead to dinitration or other side reactions.
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Purity of Reagents: Ensure all reagents, especially the nitrating agent and solvent, are anhydrous, as water can interfere with the reaction.
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Work-up Procedure: Quenching the reaction by pouring it onto ice-water is a standard procedure. Ensure the product fully precipitates before filtration. Washing the precipitate thoroughly with water is necessary to remove any remaining acid.
Q3: What is the expected regioselectivity for the nitration of a protected 2-aminothiophene, like 2-acetamidothiophene?
A3: The acetamido group is an ortho-, para-director. In the case of 2-acetamidothiophene, the primary sites for electrophilic attack are the C5 and C3 positions. The major product is typically the 5-nitro isomer due to less steric hindrance compared to the C3 position. It is known that for some related compounds, blocking the activated 5-position with a nitro group can be a strategic move.[3]
Q4: I have successfully nitrated my protected 2-aminothiophene. What is the best way to deprotect the amino group?
A4: For an N-acetyl protecting group, acidic or basic hydrolysis can be employed. Acidic hydrolysis is a common method.
Troubleshooting Deprotection:
-
Incomplete Hydrolysis: If the deprotection is incomplete, you can increase the reaction time or the concentration of the acid/base. Heating the reaction mixture can also facilitate the hydrolysis.
-
Degradation of the Product: Nitro-substituted thiophenes can be sensitive to harsh deprotection conditions. Monitor the reaction closely to avoid degradation of the desired product. Using milder acidic conditions and moderate temperatures is advisable.
Data Presentation
Table 1: Comparison of Nitrating Conditions for Thiophene Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Major Product(s) | Reference |
| Thiophene | HNO₃ / Acetic Anhydride | Acetic Acid | 10 | 70-85 | 2-Nitrothiophene | [4] |
| Thiophene | HNO₃ / Trifluoroacetic Anhydride | Not specified | Not specified | 78 | 2-Nitrothiophene | [1] |
| N-(3-Acetyl-2-thienyl)acetamide | HNO₃ (65%) / H₂SO₄ (98%) | None | 0 | 91 | N-(3-Acetyl-5-nitro-2-thienyl)acetamide | [3] |
| Benzo[b]thiophene | HNO₃ / H₂SO₄ | Acetic Anhydride | 0-5 | Not specified | Mixture of nitro isomers | [5] |
Experimental Protocols
Protection of 2-Aminothiophene as N-(2-Thienyl)acetamide:
A general procedure involves reacting 2-aminothiophene with an excess of acetic anhydride. The mixture is typically refluxed for a short period (e.g., 15 minutes). After cooling, water is added to hydrolyze the excess acetic anhydride, and the product crystallizes upon further cooling. The crude product can be purified by recrystallization.[3]
Nitration of N-(3-Acetyl-2-thienyl)acetamide:
N-(3-Acetyl-2-thienyl)acetamide (7.5 mmol) is added carefully over a period of 30 minutes at 0 °C to a well-stirred mixture of 65% nitric acid (2.5 mL, 36 mmol) and 98% sulfuric acid (2.5 mL, 46 mmol). After the addition is complete, the reaction mixture is stirred for an additional 10 minutes and then cautiously poured into excess ice-water. The precipitate formed is filtered off, washed with water, and dried under reduced pressure to afford N-(3-acetyl-5-nitro-2-thienyl)acetamide.[3] This protocol can be adapted for other N-acyl-2-aminothiophenes, with adjustments to stoichiometry and reaction time as needed.
Deprotection of N-(3-Acetyl-5-nitro-2-thienyl)acetamide:
Acidic hydrolysis of the N-acetyl group can be achieved by heating the compound in a mixture of a strong acid (e.g., HCl or H₂SO₄) and a suitable solvent like water or ethanol. The progress of the reaction should be monitored by TLC to determine the optimal reaction time and prevent product degradation.
Visualizations
Logical Workflow for the Nitration of 2-Aminothiophene
Caption: Workflow for the successful nitration of 2-aminothiophene.
Decision Tree for Troubleshooting Poor Yields
Caption: Troubleshooting guide for low yields in 2-aminothiophene nitration.
Signaling Pathway Analogy: Controlling Reactivity
Caption: Controlling reactivity in 2-aminothiophene nitration.
References
Technical Support Center: Synthesis of 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 2-Amino-3,5-dinitrothiophene, a critical intermediate in the development of various pharmaceutical compounds. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and complete experimental protocols to address common challenges encountered during synthesis, with a focus on minimizing side-product formation and maximizing yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Acetylation) | Incomplete reaction; loss of product during workup. | Ensure complete dissolution of 2-aminothiophene. Use a slight excess of acetic anhydride. After reaction, pour the mixture into ice water to precipitate the product and wash thoroughly. |
| Low yield or no reaction in Step 2 (Dinitration) | Insufficiently strong nitrating conditions; decomposition of the starting material. | Use a mixture of concentrated nitric acid and sulfuric acid. Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture to prevent degradation. Monitor the reaction by TLC to avoid prolonged reaction times which can lead to side reactions. |
| Formation of mono-nitro side-products (e.g., 2-acetylamino-3-nitrothiophene, 2-acetylamino-5-nitrothiophene) | Nitrating conditions are too mild; short reaction time. | Increase the concentration of the nitrating agent or the reaction time. Monitor the reaction progress by TLC to ensure complete conversion to the dinitro product. |
| Presence of a dark, tar-like substance in the dinitration reaction | Oxidation or degradation of the thiophene ring due to overly harsh conditions (high temperature or excessive nitrating agent). | Maintain strict temperature control (0-5 °C). Add the nitrating mixture dropwise to control the exothermic reaction. Avoid using an excessive excess of the nitrating agent. |
| Low yield in Step 3 (Hydrolysis) | Incomplete hydrolysis of the acetamide group. | Ensure a sufficient concentration of sulfuric acid (e.g., 70-80%) and an adequate reaction temperature (e.g., 90-100 °C) and time. Monitor the reaction by TLC until the starting material is fully consumed. |
| Difficulty in purifying the final product | Presence of polar impurities and isomers. | Recrystallization from a suitable solvent such as an ethanol/water mixture is often effective. Column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/hexane) can also be employed for high purity. |
Frequently Asked Questions (FAQs)
Q1: Why is a three-step synthesis necessary for this compound?
A1: Direct dinitration of 2-aminothiophene is challenging. The amino group is highly activating and susceptible to oxidation by the strong acids used for nitration. This can lead to a mixture of products, low yields, and significant degradation of the thiophene ring. A three-step process involving:
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Protection of the amino group as an acetamide.
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Dinitration of the protected intermediate.
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Deprotection to yield the final product. This approach provides better control over the reaction and leads to higher purity and yield of the desired product.
Q2: What are the most critical parameters to control during the dinitration step?
A2: The most critical parameters are temperature and the rate of addition of the nitrating mixture. The nitration of thiophenes is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent runaway reactions and the formation of degradation by-products. The slow, dropwise addition of the nitrating agent ensures that the heat generated can be effectively dissipated.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of all three steps. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q4: What are the expected major side-products in the dinitration step?
A4: The major side-products are typically the two mono-nitro isomers: 2-acetylamino-3-nitrothiophene and 2-acetylamino-5-nitrothiophene . Incomplete reaction will also leave unreacted N-(thiophen-2-yl)acetamide . Under harsh conditions, oxidative degradation of the thiophene ring can also occur, leading to complex mixtures.
Q5: What is the best method for purifying the final product, this compound?
A5: Recrystallization is a common and effective method for purifying the final product. A mixture of ethanol and water is a suitable solvent system. For very high purity, column chromatography on silica gel may be necessary.
Experimental Protocols
Step 1: Synthesis of N-(thiophen-2-yl)acetamide (Protection)
Materials:
-
2-Aminothiophene
-
Acetic anhydride
-
Ice
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophene (1.0 eq) in a minimal amount of acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
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Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
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Dry the product in a vacuum oven.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-95% |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Step 2: Synthesis of N-(3,5-dinitrothiophen-2-yl)acetamide (Dinitration)
Materials:
-
N-(thiophen-2-yl)acetamide
-
Concentrated Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid (e.g., 5 mL per gram of starting material).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
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In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid (2.2 eq) to a small amount of concentrated sulfuric acid.
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Slowly add the nitrating mixture dropwise to the cooled solution of N-(thiophen-2-yl)acetamide in sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0-5 °C |
Step 3: Synthesis of this compound (Deprotection)
Materials:
-
N-(3,5-dinitrothiophen-2-yl)acetamide
-
Concentrated Sulfuric Acid (70-80%)
-
Water
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
In a round-bottom flask, add N-(3,5-dinitrothiophen-2-yl)acetamide (1.0 eq) to a 70-80% aqueous solution of sulfuric acid.
-
Heat the mixture to 90-100 °C with stirring for 1-3 hours. Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Suspend the crude product in water and neutralize by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO2 ceases.
-
Collect the purified product by vacuum filtration, wash with water, and dry in a vacuum oven.
-
If necessary, recrystallize the product from an ethanol/water mixture.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 1-3 hours |
| Reaction Temperature | 90-100 °C |
Visualizations
Technical Support Center: 2-Amino-3,5-dinitrothiophene Reaction Scale-Up
This guide provides technical support for researchers, scientists, and drug development professionals on the key considerations and troubleshooting for the reaction scale-up of 2-Amino-3,5-dinitrothiophene.
Safety First: Hazard Overview and Precautions
Scaling up the synthesis of a dinitro-aromatic compound requires stringent safety protocols. The combination of nitrating agents and the energetic nature of the product presents significant thermal hazards.
Hazard Summary
| Hazard Classification | Description | Recommended Precautions | Citations |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Wear tightly fitting safety goggles and a face shield. | [1][2][3] |
| Skin Irritation | Causes skin irritation. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated fume hood. Use a dust mask or respirator for solids. | [2][3][4] |
| Combustible Solid | The material is a combustible solid. | Store away from heat, sparks, and open flames. | [3] |
| Thermal Instability | Nitration reactions are highly exothermic and can lead to thermal runaway. The product itself may be thermally sensitive due to the presence of multiple nitro groups. | Implement strict temperature control, controlled reagent addition, and have an emergency cooling plan. | [5][6] |
Mandatory Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical splash goggles and a face shield
-
Compatible chemical-resistant gloves
-
Dust mask (type N95 or better) when handling the solid product[3]
Synthesis Pathway and Experimental Workflow
The synthesis of this compound typically involves the dinitration of a protected aminothiophene precursor, followed by deprotection.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow for Scale-Up
The following diagram outlines the general workflow for a scaled-up batch production.
Caption: General experimental workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
Warning: This protocol is illustrative and must be adapted and optimized with appropriate risk assessments for the specific scale and equipment used.
-
Reactor Preparation: A 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is dried and purged with nitrogen.
-
Reagent Charging: Charge 2-acetamidothiophene (1 mol) into the reactor. Add concentrated sulfuric acid (98%, 10 mol) slowly while stirring and maintaining the internal temperature below 20°C using a chiller.
-
Nitration: Cool the reactor contents to 0-5°C. Prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 2.2 mol) to concentrated sulfuric acid (98%, 5 mol) in the dropping funnel, pre-chilled to 0°C. Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours. Monitor the reaction progress by HPLC.
-
Deprotection (Hydrolysis): Once the dinitration is complete, slowly and carefully heat the reaction mixture to 100°C and hold for 4 hours to effect the deacetylation[7].
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water (10 kg). Once the hydrolysis is complete and the reaction has cooled to room temperature, slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: The yellow product will precipitate. Allow the slurry to stir for 30 minutes. Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 1 L), a cold 5% sodium bicarbonate solution until the filtrate is neutral (pH ~7), and finally with more cold deionized water (2 x 1 L) to remove salts[5].
-
Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter to control during the nitration scale-up? A1: Temperature. Nitration reactions are notoriously exothermic. Failure to control the temperature can lead to a thermal runaway, resulting in rapid pressure buildup, reactor failure, and the formation of dangerous, unstable byproducts[5][6]. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging than in a lab setting.
Q2: Why is the order of reagent addition important? A2: The standard and safer procedure is to add the nitrating agent (or nitrating mixture) to the substrate. Adding the substrate to the nitrating agent would create an initial environment with a large excess of the powerful oxidant, increasing the risk of an uncontrolled reaction and degradation of the starting material.
Q3: My crude product is an inseparable mixture of isomers. What can I do? A3: The formation of isomers is dictated by the directing effects of the substituents on the thiophene ring. While difficult to change, you can sometimes influence the ratio by modifying the reaction temperature or the acid system. If separation is impossible by recrystallization, column chromatography may be required, though this is often not ideal for large-scale production[5].
Q4: How should I handle the acidic waste generated from the reaction? A4: The acidic aqueous waste (spent acid) must be neutralized before disposal. This should be done carefully and in a controlled manner by slowly adding a base (e.g., sodium carbonate, calcium hydroxide) in a well-ventilated area, as the neutralization process is also highly exothermic and will release CO₂ gas.
Q5: What analytical methods are recommended for in-process control and final product analysis? A5: For in-process control (IPC), High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting material and the formation of the product. For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared Spectroscopy (IR) are recommended. Thermal stability can be assessed using Differential Scanning Calorimetry (DSC).
References
Technical Support Center: TLC Analysis of 2-Amino-3,5-dinitrothiophene Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dinitrothiophene and monitoring its reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used in the preparation of high-dye-uptake-rate disperse dye compounds for hydrophobic fibers and fabrics.
Q2: Why is TLC a suitable method for monitoring reactions involving this compound?
TLC is a rapid, cost-effective, and simple chromatographic technique ideal for the qualitative analysis of non-volatile mixtures.[1] It allows for the efficient monitoring of reaction progress by separating the starting materials, intermediates, and final products based on their polarity, providing a quick visual assessment of the reaction's completion.[2]
Q3: What are the key safety precautions when handling this compound?
This compound is classified as a warning-level hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as a dust mask, eye shields, and gloves, should be worn when handling this compound.
Q4: How are spots visualized on the TLC plate if the compounds are colorless?
For compounds that are not naturally colored, several visualization techniques can be employed. The most common non-destructive method is using a UV lamp, under which UV-active compounds appear as dark spots on a fluorescent background.[3] Destructive methods include staining with various chemical reagents. For nitro compounds, a specific method involves reduction to an amine followed by diazotization and coupling to form a colored azo dye. Another common general stain is iodine vapor.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound reaction mixtures.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overloading: The sample applied to the TLC plate is too concentrated.[4][6] 2. Interaction with Silica Gel: The basic amino group of this compound can interact strongly with the acidic silica gel, causing tailing.[7] 3. Inappropriate Solvent System: The polarity of the solvent system may not be suitable for the compounds.[8] | 1. Dilute the sample solution and re-spot on a new TLC plate.[4] 2. Add a small amount of a basic modifier, such as triethylamine (0.1–2.0%) or ammonia (1-10% in methanol/dichloromethane), to the mobile phase to neutralize the acidic sites on the silica gel.[4][7] 3. Experiment with different solvent systems of varying polarities to achieve better separation.[8] |
| Spots Not Visible | 1. Low Sample Concentration: The sample is too dilute to be detected.[4] 2. Non-UV Active Compounds: The compounds may not be visible under UV light.[4] 3. Inappropriate Visualization Technique: The chosen stain may not react with the compounds of interest. | 1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[4] 2. Use a chemical visualization technique, such as a nitro compound-specific stain or a general-purpose stain like iodine vapor.[4][5] 3. Select a visualization method appropriate for the functional groups present in your compounds. For this compound, a nitro compound-specific stain is recommended. |
| Spots Too Close to the Baseline (Low Rf) | Insufficiently Polar Eluent: The solvent system is not polar enough to move the compounds up the plate.[4] | Increase the proportion of the polar solvent in your eluent mixture or select a more polar solvent system.[4] |
| Spots Too Close to the Solvent Front (High Rf) | Excessively Polar Eluent: The solvent system is too polar, causing the compounds to travel with the solvent front.[4] | Decrease the proportion of the polar solvent in your eluent mixture or choose a less polar solvent system.[4] |
| Uneven Solvent Front | 1. Improper Plate Placement: The TLC plate is not placed vertically in the developing chamber. 2. Damaged TLC Plate: The silica gel layer is chipped or uneven.[7] | 1. Ensure the TLC plate is placed straight in the chamber and does not touch the sides. 2. Use a new, undamaged TLC plate. |
Quantitative Data
| Compound | Mobile Phase | Rf Value | Reference |
| o-nitroaniline | 50:50 Cyclohexane:Ethyl Acetate | 0.606 | [9] |
| p-nitroaniline | 50:50 Cyclohexane:Ethyl Acetate | 0.455 | [9] |
| o-nitroaniline | Toluene | ~0.50 | |
| m-nitroaniline | Toluene | ~0.35 | |
| p-nitroaniline | Toluene | ~0.30 |
Note: Rf values are dependent on experimental conditions such as the specific adsorbent, mobile phase composition, temperature, and chamber saturation.[1]
Experimental Protocols
Protocol 1: General TLC Procedure for Reaction Monitoring
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[2]
-
Sample Application: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate, acetone). Using a capillary tube, spot the solution onto the starting line. Also spot the starting material and, if available, the pure product as references.[10]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.[2]
-
Completion: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[2]
-
Visualization: Dry the plate and visualize the spots under a UV lamp. If necessary, use a chemical stain for visualization (see Protocol 2).[3]
-
Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[1]
Protocol 2: Visualization of Nitro Compounds
This method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.
-
Reduction:
-
Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.
-
Spray the dried TLC plate with the stannous chloride solution.
-
Heat the plate at 100°C for 10-15 minutes.
-
Allow the plate to cool to room temperature.
-
-
Diazotization:
-
Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Spray the cooled plate with the sodium nitrite solution.
-
-
Coupling:
-
Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.
-
Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.
-
Orange to red spots should appear for the nitro compounds.
-
Visualizations
Caption: Experimental workflow for TLC analysis.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. microbiozindia.com [microbiozindia.com]
- 7. chembam.com [chembam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Purification of 2-Amino-3,5-dinitrothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-3,5-dinitrothiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of side products. | 1. Identify Impurities: Use TLC, HPLC, or NMR to identify the nature of the impurities (e.g., starting material, mono-nitro isomers). 2. Optimize Reaction: Adjust reaction time, temperature, or stoichiometry to drive the reaction to completion. |
| Yellow/Brown Color in Product | Presence of colored impurities, possibly from nitration side reactions or degradation. | 1. Recrystallization: Perform recrystallization using a suitable solvent system (see Recrystallization Protocol). Activated carbon treatment during recrystallization can help remove colored impurities. 2. Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography (see Column Chromatography Protocol). |
| Oily Product Instead of Crystals | The compound may have a low melting point or be contaminated with impurities that depress the melting point. | 1. Solvent Screening: Screen a wider range of solvents or solvent mixtures for recrystallization. Sometimes, a small amount of a "bad" solvent can induce crystallization from a "good" solvent. 2. Trituration: Wash the oily product with a solvent in which the desired compound is poorly soluble but the impurities are soluble. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity or stationary phase. | 1. TLC Optimization: First, optimize the separation on a TLC plate using different solvent systems to find the one that gives the best separation between the product and impurities. 2. Gradient Elution: If a single solvent system is ineffective, use a gradient elution starting with a non-polar solvent and gradually increasing the polarity. |
| Inaccurate Purity on HPLC | Inappropriate column, mobile phase, or detection wavelength. | 1. Method Development: Develop an HPLC method using a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) to ensure good peak shape. 2. Wavelength Selection: Determine the optimal detection wavelength by running a UV-Vis spectrum of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted Starting Material: The precursor 2-aminothiophene.
-
Mono-nitrated Intermediates: 2-Amino-3-nitrothiophene and 2-Amino-5-nitrothiophene.
-
Isomeric Dinitrothiophenes: Other dinitro-isomers, although the 3,5-isomer is generally favored.
-
Degradation Products: Formed due to the harsh conditions of nitration.
Q2: How can I effectively remove mono-nitrated impurities?
A2: Both recrystallization and column chromatography are effective. Due to the additional nitro group, this compound is expected to be less polar than the mono-nitrated species. This difference in polarity allows for efficient separation by column chromatography. Recrystallization can also be effective if a solvent is found in which the dinitro compound has significantly lower solubility than the mono-nitro impurities at a given temperature.
Q3: What is a good starting solvent system for recrystallization?
A3: A good starting point is to screen solvents of varying polarities. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often good choices for compounds of this nature. It is recommended to perform small-scale solubility tests to identify a solvent that dissolves the compound when hot but gives good recovery upon cooling.
Q4: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my sample?
A4: Yes, ¹H NMR is a powerful tool for assessing purity. The spectrum of pure this compound should show a characteristic singlet for the proton on the thiophene ring. The presence of other signals in the aromatic region could indicate isomeric impurities or unreacted starting materials. Comparing the integration of the product's peak to those of the impurities can provide a quantitative measure of purity.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add a few drops of a chosen solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane).
-
Dissolution: Gently heat the test tube while adding more solvent dropwise until the solid completely dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: If crystals form, this is a suitable solvent system. Scale up the procedure with the rest of the crude product. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent System | Expected Solubility | Purity Improvement |
| Ethanol | Moderately soluble when hot, sparingly soluble when cold. | Good for removing more polar impurities. |
| Ethyl Acetate / Hexane | Soluble in hot ethyl acetate; precipitation upon addition of hexane. | Excellent for removing both more polar and non-polar impurities. |
| Isopropanol | Similar to ethanol. | Good for removing more polar impurities. |
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Mobile Phase (Hexane:Ethyl Acetate) | Typical Elution Order | Purity Achieved |
| 4:1 | 1. Less polar impurities 2. This compound 3. More polar impurities (e.g., mono-nitro) | >98% (as determined by HPLC) |
| 2:1 | Faster elution of all components. May be suitable if impurities are significantly different in polarity. | Dependent on impurity profile. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
Technical Support Center: Diazotized 2-Amino-3,5-dinitrothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diazotized 2-Amino-3,5-dinitrothiophene. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of diazotized this compound decomposing so quickly?
A: Aryl diazonium salts are notoriously high-energy and thermally unstable intermediates.[1][2] Decomposition is often rapid at temperatures above 5°C.[2][3][4] The primary reason for their instability is the high thermodynamic driving force to release dinitrogen (N₂), an extremely stable molecule.[3] Several factors can accelerate this decomposition:
-
Elevated Temperature: This is the most common cause. The reaction should be strictly maintained between 0-5°C.[2][4]
-
Presence of Impurities: Transition metal impurities, residual nitrous acid, and bases can catalyze decomposition.[1][5]
-
Exposure to Light: Direct sunlight or strong artificial light can promote decomposition.[4][6]
-
Incorrect pH: The pH of the medium is critical for stability.
Q2: What are the visible signs of decomposition?
A: The most obvious sign of decomposition is the vigorous evolution of nitrogen gas from the solution.[1][3][4] Other indicators include a color change in the reaction mixture (often to a darker, tarry appearance) and a lower-than-expected yield in your subsequent coupling reaction.
Q3: How can I improve the in-situ stability of my diazotized this compound?
A: To maximize the lifespan of the diazonium salt in solution for its immediate use, adhere to the following:
-
Strict Temperature Control: Use an ice/salt bath to maintain the temperature consistently between 0°C and 5°C.[4]
-
Control Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can contribute to instability.[4][5]
-
Proper Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine. This minimizes localized heating and the concentration of nitrous acid.[2][4]
-
Use Immediately: Prepare the diazonium salt in situ and use it immediately in the subsequent reaction step.[2]
Q4: Can I isolate and store solid diazotized this compound?
A: It is strongly discouraged to isolate diazonium salts, especially those with nitro groups, without specialized equipment and a thorough safety analysis. Solid diazonium salts are often highly explosive and sensitive to shock, friction, and heat.[1][2][5] While some diazonium salts can be stabilized and isolated with non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or as complex double salts, this should not be attempted without specific, validated protocols.[1][6][7]
Q5: How do the two nitro groups on the thiophene ring affect the stability of the diazonium salt?
A: The stability of aryl diazonium salts is influenced by the electronic nature of the substituents on the aromatic ring.[4][8] Electron-withdrawing groups, such as the two nitro groups in this compound, generally increase the stability of the diazonium salt compared to unsubstituted or electron-donating group-substituted analogs. This is because they delocalize the positive charge on the diazonium group, strengthening the C-N bond. However, this increased electronic stability does not negate the inherent thermal instability and potential explosive hazard.
Q6: What are the most critical safety precautions?
A:
-
Assume it's Explosive: Treat all isolated diazonium salts as potentially explosive.[4][5]
-
Work on a Small Scale: Never isolate more than 0.75 mmol of a solid diazonium salt at one time.[4][5]
-
Use Personal Protective Equipment (PPE): Always use a protective blast shield, safety glasses, a lab coat, and appropriate gloves.
-
Avoid Metal: Do not use a metal spatula to handle solid diazonium salts; use plastic or wood instead to minimize the risk of initiation by friction or scratching.[4][5]
-
Proper Quenching: Before disposal or workup, any excess diazonium salt in the reaction mixture must be quenched. A common quenching agent is a solution of hypophosphorous acid (H₃PO₂).[2]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Vigorous Gas Evolution During Diazotization | 1. Temperature too high. 2. Sodium nitrite added too quickly. | 1. Ensure the reaction temperature is strictly maintained between 0-5°C. 2. Add the sodium nitrite solution dropwise with efficient stirring. |
| Low Yield in Subsequent Coupling Reaction | 1. Decomposition of the diazonium salt before use. 2. Excess nitrous acid interfering with the reaction. | 1. Use the diazotized solution immediately after preparation. 2. Check for excess nitrous acid using starch-iodide paper and neutralize it with a small amount of sulfamic acid or urea.[4][5] |
| Formation of Dark, Tarry Byproducts | 1. Uncontrolled decomposition. 2. Side reactions due to elevated temperature. | 1. Re-evaluate temperature control throughout the process. 2. Ensure all reagents are pure and free from metal contaminants. |
| Undesired Precipitation from Solution | The diazonium salt is precipitating out of the reaction medium. | This is a significant safety hazard.[2][4][5] Ensure the solvent system and concentration are appropriate to keep the salt fully dissolved. If precipitation is unavoidable, do not proceed without a specific safety protocol. |
Generalized Experimental Protocol: Diazotization
This protocol describes a generalized procedure for the diazotization of a primary aromatic amine. It must be adapted and optimized for this compound based on small-scale trials.
-
Amine Solution Preparation: Dissolve one molar equivalent of this compound in a suitable acid (e.g., a mixture of sulfuric acid and acetic acid, or hydrochloric acid) cooled to 0-5°C in an ice/salt bath. Stir until a fine, uniform suspension or solution is formed.
-
Nitrite Solution Preparation: In a separate flask, dissolve a stoichiometric amount (1.0 equivalents) of sodium nitrite (NaNO₂) in cold water.[4][5]
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, carefully monitoring the temperature to ensure it remains below 5°C.[2][4] The addition should take approximately 20-30 minutes.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure the reaction is complete.
-
Check for Excess Nitrous Acid (Optional but Recommended): Place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid. If present, add a small amount of sulfamic acid or urea until the test is negative.[5]
-
Immediate Use: The resulting solution of diazotized this compound is now ready for immediate use in the subsequent coupling reaction.
Data Presentation
Table 1: Key Factors Influencing Diazonium Salt Stability
| Factor | Effect on Stability | General Recommendation |
| Temperature | High Impact: Stability decreases exponentially as temperature rises above 5°C.[2][3][4] | Maintain temperature strictly between 0-5°C. |
| pH | High Impact: Requires a strongly acidic medium for formation and stability. | Use a strong mineral acid (e.g., HCl, H₂SO₄) to maintain a low pH. |
| Counter-ion (Anion) | Medium Impact: Non-nucleophilic anions (e.g., BF₄⁻, HSO₄⁻) are more stable than nucleophilic ones (e.g., Cl⁻, Br⁻).[6] | The choice of acid determines the counter-ion. For in-situ use, HSO₄⁻ or Cl⁻ are common. |
| Impurities | High Impact: Transition metals and residual nitrous acid can catalyze explosive decomposition.[1][5] | Use clean glassware and pure reagents. Quench excess nitrous acid. |
| Light | Low-Medium Impact: UV or direct sunlight can promote decomposition.[4][6] | Protect the reaction vessel from direct light. |
| Physical State | Critical Impact: The solid state is significantly more hazardous and prone to shock/friction-induced decomposition than the dissolved state.[2] | Do not isolate unless absolutely necessary and with extreme caution. Keep in solution for use.[2] |
Mandatory Visualizations
Caption: Troubleshooting workflow for diazonium salt decomposition.
Caption: Key factors influencing diazonium salt stability.
References
- 1. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Diazotisation [organic-chemistry.org]
- 8. What are diazonium salts; and how are they generally prepared? Exolain th.. [askfilo.com]
Troubleshooting low yields in Gewald reaction for substituted thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Gewald reaction for synthesizing substituted thiophenes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Gewald reaction in a question-and-answer format, offering specific solutions to improve reaction outcomes.
Q1: My Gewald reaction has a very low yield or is not producing any of the desired 2-aminothiophene. Where should I start troubleshooting?
A1: Low or no yield in a Gewald reaction typically points to one of three main areas: the initial condensation step, the sulfur addition and cyclization, or the stability of your reagents.
First, confirm the efficacy of the initial Knoevenagel-Cope condensation. This base-catalyzed reaction between your carbonyl compound and the active methylene nitrile is the foundation of the entire synthesis.[1] You can run a small-scale control reaction without sulfur and monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or LC-MS.[2] If this intermediate is not forming, your efforts should focus on optimizing this first step.
Q2: I've confirmed the Knoevenagel-Cope condensation is inefficient. How can I improve it?
A2: An inefficient initial condensation can be addressed by several methods:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary. It is advisable to screen common bases like morpholine, piperidine, or triethylamine.[1] Morpholine is often highly effective as it can also help to dissolve and activate the elemental sulfur.[2]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. For conventional heating methods, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]
Q3: The initial condensation works, but the overall yield is still poor. What is the next step to investigate?
A3: If the α,β-unsaturated nitrile intermediate is forming, the problem likely lies in the sulfur addition and cyclization stages. Key factors to consider are:
-
Reaction Temperature: The temperature affects both sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating.[2] A temperature that is too low can lead to a sluggish reaction, whereas excessive heat can promote side reactions.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[2]
-
Solvent Choice: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they improve the solubility and reactivity of sulfur.[1]
-
Sulfur Solubility and Reactivity: Ensure the elemental sulfur is of good quality and is adequately soluble in your chosen solvent. Gentle heating (typically 40-60°C) can improve sulfur's reactivity.[1]
Q4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A4: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization.[2][3] The formation of this dimer is highly dependent on reaction conditions.[2] To minimize this, you can try adjusting the temperature or changing the rate of reagent addition.[1] If unreacted starting materials are a major issue, consider increasing the reaction time or optimizing the temperature.[1]
Q5: My starting ketone is sterically hindered, and I'm struggling to get good yields. What can I do?
A5: For sterically hindered substrates, a one-pot reaction may not be efficient. A two-step procedure is often more effective.[1] First, perform the Knoevenagel-Cope condensation and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react this intermediate with sulfur and a base.[1] Additionally, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[1]
Q6: How does the choice of base impact the reaction yield?
A6: The base is a crucial component, catalyzing the initial condensation and activating the sulfur.[1] The optimal base can be substrate-dependent. While secondary amines like morpholine and piperidine are common, tertiary amines like triethylamine are also used.[1] Recent studies have also shown that catalytic amounts of a base, such as a piperidinium borate salt, can be highly effective.[4]
Q7: Can I run the Gewald reaction without a solvent?
A7: Yes, solvent-free Gewald reactions have been successfully performed, often using techniques like high-speed ball milling or by heating the neat reaction mixture in an oven.[2][5] These "green chemistry" approaches can simplify the workup process.[2]
Q8: My product is difficult to purify. What are some common strategies?
A8: Purification of 2-aminothiophenes can be challenging due to the presence of byproducts like the dimerized intermediate.[2] Standard techniques include:
-
Recrystallization: This is a common first step. Screening for a suitable solvent is often necessary.[6]
-
Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel is typically used to separate the desired product from impurities.[2][7]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Gewald reaction.
Table 1: Effect of Different Bases on Gewald Reaction Yield (Reaction of cyclohexanone, malononitrile, and sulfur)
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| Piperidinium Borate | 20 | 100 | 20 | 96 |
| Piperidinium Borate | 15 | 100 | 25 | 92 |
| Piperidinium Borate | 10 | 100 | 30 | 85 |
| None | 0 | 100 | 24h | 0 |
| Data sourced from a study on catalytic Gewald synthesis.[4] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation (Reaction starting from 1,4-dithiane-2,5-diol and activated acetonitrile)
| Activated Nitrile (X) | Yield (Classical, %) | Yield (Microwave, %) |
| CO₂Me | 55 | 82 |
| CONH₂ | 78 | 78 |
| CONHPh | 55 | 87 |
| CN | 58 | 60 |
| Data adapted from a review on 2-aminothiophene synthesis.[3] |
Table 3: Solvent Effect on Gewald Reaction Yield (Reaction of 2-cyanomethyl benzimidazole, an aldehyde, and sulfur)
| Solvent | Yield (%) |
| Ethanol | High |
| Toluene | Moderate |
| Acetonitrile | Moderate |
| Qualitative data adapted from a study on modified Gewald reactions.[8] |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating
This protocol describes a standard one-pot synthesis using an amine base.[6]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add the amine base to the mixture.
-
Heat the reaction mixture with stirring at a temperature between 50-70°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
-
Confirm the structure using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Gewald Synthesis
This method can significantly reduce reaction times and improve yields.[7]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine) (1.0 mmol)
-
Solvent (e.g., ethanol) (3 mL)
Procedure:
-
In a 5 mL microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the chosen base.
-
Add the solvent and seal the vial.
-
Place the vial in a microwave reactor and irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using appropriate analytical techniques.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting the Gewald reaction.
Caption: Troubleshooting workflow for low yields in the Gewald reaction.
Caption: Simplified signaling pathway of the Gewald reaction mechanism.
References
Validation & Comparative
A Comparative Guide to 2-Amino-3,5-dinitrothiophene and 2-amino-5-nitrothiophene in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of advanced azo dyes, the selection of precursor molecules is critical in determining the final properties of the colorant. Among the various heterocyclic amines utilized, substituted 2-aminothiophenes have garnered significant interest due to the vibrant and functional dyes they produce. This guide provides an objective comparison of two such precursors: 2-Amino-3,5-dinitrothiophene and 2-amino-5-nitrothiophene. We will delve into their performance in dye synthesis, supported by available experimental data and detailed protocols.
Introduction to Thiophene-Based Azo Dyes
Azo dyes derived from thiophene-based amines are a significant class of synthetic colorants known for their bright hues and good fastness properties. The presence of the thiophene ring, a sulfur-containing heterocycle, often imparts unique characteristics to the resulting dyes compared to their benzene-based counterparts. The electronic properties of the thiophene ring, and the influence of substituents upon it, play a crucial role in the absorption spectra and stability of the final dye molecule.
Performance Comparison in Dye Synthesis
The positioning of nitro groups on the 2-aminothiophene backbone significantly influences the properties of the resulting azo dyes. While direct, side-by-side comparative studies with identical coupling partners are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from existing research.
Color and Spectral Properties
Dyes derived from This compound are noted for producing a range of colors including bluish-reds, greens, navies, and blacks.[1] A notable characteristic of some dyes from this precursor is their ability to "flare" green in artificial light, a valuable property for specific applications.[1] One of the most well-known dyes synthesized from this compound is C.I. Disperse Green 9.
In contrast, derivatives of 2-amino-5-nitrothiophene , particularly 5-substituted-3-nitro-2-thienylazo dyes, are renowned for producing greenish-blue to blue shades.[1][2] This is a significant color shift compared to analogous dyes derived from phenylazo compounds, which are typically red.[2]
| Precursor | Typical Dye Colors |
| This compound | Bluish-Red, Green, Navy, Black |
| 2-amino-5-nitrothiophene Derivatives | Greenish-Blue, Blue |
Fastness Properties
Fastness properties, such as light fastness and wash fastness, are critical performance indicators for dyes.
Dyes derived from This compound have been reported to exhibit excellent wash fastness and moderate to high light fastness .[1]
Conversely, azo dyes derived from 2-amino-5-acyl-3-nitrothiophenes (a class of 2-amino-5-nitrothiophene derivatives) are suggested to possess outstanding light fastness .[1] Some studies on dyes from other 2-aminothiophene derivatives have shown good to excellent fastness to washing, rubbing, perspiration, and sublimation, but in some cases, poor light fastness was observed.[2]
| Precursor | Light Fastness | Wash Fastness |
| This compound | Moderate to High | Excellent |
| 2-amino-5-acyl-3-nitrothiophene | Outstanding | Good to Excellent |
Experimental Protocols
The synthesis of azo dyes from 2-aminothiophene derivatives follows a two-step process: diazotization of the amine followed by coupling with a suitable coupling component. Below are generalized experimental protocols for this process.
1. Diazotization of the Aminothiophene Derivative
This initial step involves the conversion of the primary aromatic amine to a diazonium salt.
-
Materials:
-
2-aminothiophene derivative (this compound or 2-amino-5-nitrothiophene derivative)
-
Concentrated sulfuric acid or hydrochloric acid
-
Sodium nitrite
-
Ice
-
-
Procedure:
-
The 2-aminothiophene derivative is dissolved or suspended in a cold mineral acid (e.g., a mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid).
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled amine suspension while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a period of time (typically 30 minutes to 2 hours) at this low temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
-
2. Azo Coupling Reaction
The newly formed diazonium salt is then reacted with a coupling component (an electron-rich aromatic compound such as a phenol, naphthol, or aniline derivative) to form the azo dye.
-
Materials:
-
Diazonium salt solution from the previous step
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol)
-
Appropriate solvent for the coupling component (e.g., acetic acid, sodium hydroxide solution)
-
Ice
-
-
Procedure:
-
The coupling component is dissolved in a suitable solvent and cooled to 0-5 °C in an ice bath.
-
The cold diazonium salt solution is added slowly to the cooled solution of the coupling component with vigorous stirring.
-
The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction. For coupling with phenols, a slightly alkaline medium is often used, while for anilines, a slightly acidic medium is preferred.
-
The reaction mixture is stirred for an additional period (typically 1-3 hours) in the ice bath to ensure complete coupling.
-
The precipitated azo dye is then collected by filtration, washed with cold water, and dried. Further purification can be carried out by recrystallization from a suitable solvent.
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis of azo dyes from 2-aminothiophene derivatives.
Conclusion
Both this compound and derivatives of 2-amino-5-nitrothiophene are valuable precursors in the synthesis of high-performance azo dyes. The choice between them will largely depend on the desired color and specific fastness properties required for the intended application. Dyes from this compound offer a broader color palette, including greens and blacks, with excellent wash fastness. In contrast, 2-amino-5-nitrothiophene derivatives are particularly suited for producing blue to greenish-blue dyes with potentially superior light fastness. Further research involving direct comparative studies under standardized conditions would be beneficial for a more definitive quantitative assessment.
References
A Comparative Guide to the Reactivity of Dinitrothiophenes and Dinitroanilines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of dinitrothiophenes and dinitroanilines, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by available experimental data and computational studies, offering insights for researchers working with these classes of compounds in fields such as medicinal chemistry and materials science.
Introduction to Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a fundamental reaction class for the modification of aromatic systems. The reactivity of a substrate in an SNAr reaction is primarily governed by the electronic properties of the aromatic ring, the nature of the leaving group, and the nucleophile. The presence of strong electron-withdrawing groups, such as nitro groups (-NO2), is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
This guide focuses on a comparative assessment of dinitrothiophenes and dinitroanilines as substrates in SNAr reactions. While extensive kinetic data is available for dinitroaniline derivatives, particularly 2,4-dinitro-substituted benzene compounds, experimental kinetic studies on dinitrothiophenes are less common in the literature. Therefore, this comparison will present quantitative data for dinitroanilines and draw upon qualitative and computational findings to infer the reactivity of dinitrothiophenes.
Comparative Reactivity Analysis
The reactivity of both dinitrothiophenes and dinitroanilines is significantly enhanced by the presence of two nitro groups, which strongly activate the respective aromatic rings for nucleophilic attack. However, the inherent electronic properties of the thiophene and benzene rings also play a crucial role in determining their relative reactivity.
Dinitroanilines:
Derivatives of dinitroaniline, especially those with a suitable leaving group, are highly reactive towards nucleophiles. The two nitro groups effectively withdraw electron density from the benzene ring, facilitating the formation and stabilization of the Meisenheimer complex. For instance, 2,4-dinitrochlorobenzene is a classic substrate for studying SNAr reactions due to its high reactivity.
Dinitrothiophenes:
Thiophene is an electron-rich aromatic heterocycle that is generally more reactive than benzene in electrophilic aromatic substitution. However, in the context of nucleophilic aromatic substitution, the electron-rich nature of the thiophene ring can be counteracted by the presence of strong electron-withdrawing groups. Computational studies suggest that the SNAr reaction on nitro-substituted thiophenes proceeds through a stepwise mechanism involving a Meisenheimer-like intermediate, similar to their benzene counterparts.[1] Some studies have indicated that SNAr reactions of nitrothiophenes are faster in ionic liquids compared to conventional solvents.[2]
Quantitative Data Presentation
The following table summarizes representative second-order rate constants for the reaction of 2,4-dinitrochlorobenzene (a model for dinitroaniline reactivity with a leaving group) with various nucleophiles. The lack of corresponding experimental data for dinitrothiophenes under comparable conditions prevents a direct quantitative comparison.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) [M-1s-1] |
| 2,4-Dinitrochlorobenzene | Piperidine | Methanol | 25 | 0.043 |
| 2,4-Dinitrochlorobenzene | Morpholine | Methanol | 25 | 0.0038 |
| 2,4-Dinitrochlorobenzene | Aniline | Toluene | Not Specified | Varies with concentration |
| 2-Chloro-3,5-dinitropyridine | Aniline | Methanol | 25 | 0.00013 |
Experimental Protocols
Kinetic Measurement of the SNAr Reaction of 2,4-Dinitrochlorobenzene with Piperidine using UV-Vis Spectroscopy
This protocol describes a standard method for determining the kinetics of an SNAr reaction.
Objective: To determine the second-order rate constant for the reaction between 2,4-dinitrochlorobenzene and piperidine in methanol at a constant temperature.
Materials:
-
2,4-Dinitrochlorobenzene (DNBC)
-
Piperidine
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,4-dinitrochlorobenzene in methanol (e.g., 1 x 10-3 M).
-
Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, 1-(2,4-dinitrophenyl)piperidine. This is typically around 375 nm.
-
Equilibrate the spectrophotometer's cell holder and the stock solutions to the desired reaction temperature (e.g., 25 °C) using the water bath.
-
-
Kinetic Run:
-
Pipette a known volume of the piperidine solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by adding a small, known volume of the 2,4-dinitrochlorobenzene stock solution to the cuvette. Quickly mix the contents by inverting the cuvette (sealed with a cap).
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The reaction is carried out under pseudo-first-order conditions, with a large excess of piperidine.
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the kinetic runs for each concentration of piperidine.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of piperidine.
-
Visualization of the SNAr Mechanism
The following diagrams illustrate the generally accepted stepwise mechanism for nucleophilic aromatic substitution (Addition-Elimination).
Caption: Generalized workflow of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Experimental workflow for kinetic analysis of an SNAr reaction.
References
- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thophene-Based and Aniline-Based Azo Dyes: Performance and Protocols
For researchers, scientists, and drug development professionals, the choice of azo dyes is critical, impacting not only coloration but also the overall performance and safety of the end product. This guide provides an objective comparison of thiophene-based and aniline-based azo dyes, supported by experimental data and detailed methodologies.
Thiophene-based azo dyes have emerged as a significant class of synthetic colorants, often exhibiting superior properties compared to their traditional aniline-based counterparts. The incorporation of the thiophene ring, a sulfur-containing heterocycle, can lead to enhanced tinctorial strength, bathochromic shifts (deeper colors), and improved fastness properties. This guide delves into a comparative analysis of these two classes of dyes, offering insights into their performance characteristics and the experimental protocols for their synthesis and evaluation.
Performance Comparison: Thiophene-Based vs. Aniline-Based Azo Dyes
The performance of azo dyes is a multi-faceted consideration, encompassing their color characteristics, stability under various conditions (fastness properties), and dyeing efficiency. Thiophene-based azo dyes generally exhibit a number of advantages over aniline-based dyes.
Heterocyclic dyes, including those based on thiophene, are known for their higher color brilliance and strength compared to analogous dyes derived from benzene (aniline).[1] The substitution of an aniline ring with a thiophene ring often results in a bathochromic shift, producing dyes with deeper and more vibrant shades, typically ranging from red to blue.[2][3] This is attributed to the electronic properties of the thiophene ring.
Fastness Properties on Polyester Fabric
The durability of a dye on a substrate is paramount. The following tables summarize the fastness properties of representative thiophene-based and aniline-based azo dyes when applied to polyester fabric. The ratings are based on the standard Grey Scale for assessing staining and the Blue Wool Scale for light fastness.
| Performance Metric | Thiophene-Based Azo Dyes | Aniline-Based Azo Dyes |
| Light Fastness (Blue Wool Scale 1-8) | 5 - 7 | 4 - 6 |
| Wash Fastness (Grey Scale 1-5) | 4 - 5 | 3 - 4 |
| Rubbing Fastness (Dry) (Grey Scale 1-5) | 4 - 5 | 4 |
| Rubbing Fastness (Wet) (Grey Scale 1-5) | 3 - 4 | 3 |
| Sublimation Fastness (Grey Scale 1-5) | 4 - 5 | 3 - 4 |
Note: The data presented is a synthesis of findings from multiple sources and represents a general comparison. Actual fastness ratings can vary depending on the specific dye structure, concentration, dyeing process, and finishing treatments.
Thiophene-containing azo dyes are noted for having excellent sublimation fastness on dyed fibers, a crucial property for processes like thermal transfer printing.[4][5] Studies have shown that some thiophene-based dyes exhibit "good to excellent" fastness to washing, perspiration, and rubbing.[1][5][6] In a comparative study, polymeric dyes derived from heterocyclic azo monomers, including thiophene derivatives, demonstrated higher washing and light fastness (grade 8) than monomeric and commercially available aniline-based disperse dyes (grades 4 and 6).[7][8]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the synthesis of both thiophene-based and aniline-based azo dyes, along with the standard procedures for evaluating their fastness properties.
Synthesis of a Representative Thiophene-Based Azo Dye
The synthesis of thiophene-based azo dyes typically involves the diazotization of a 2-aminothiophene derivative followed by coupling with a suitable aromatic compound.
Materials:
-
2-Aminothiophene derivative
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Coupling component (e.g., N,N-diethylaniline)
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
Ice
Procedure:
-
Diazotization: A solution of the 2-aminothiophene derivative in a suitable acid (e.g., a mixture of acetic and propionic acid) is cooled to 0-5°C in an ice bath. A pre-cooled solution of sodium nitrite in concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 2 hours to ensure complete formation of the diazonium salt.
-
Azo Coupling: A solution of the coupling component (e.g., N,N-diethylaniline) is prepared in an acidic medium and cooled to 0-5°C. The freshly prepared diazonium salt solution is then added slowly to the coupling component solution with vigorous stirring.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 4-5 with a sodium acetate solution to facilitate the coupling reaction.
-
Isolation: The precipitated azo dye is collected by filtration, washed thoroughly with water, and dried.
Synthesis of a Representative Aniline-Based Azo Dye
The synthesis of aniline-based azo dyes follows a similar two-step diazotization and coupling process.
Materials:
-
Aniline derivative (e.g., 2-Methyl-5-nitroaniline)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Coupling component (e.g., N,N-diethylaniline)
-
Sodium acetate
-
Ice
Procedure:
-
Diazotization: The aniline derivative is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Azo Coupling: A solution of the coupling component is prepared and cooled. The diazonium salt solution is then slowly added with constant stirring.
-
pH Adjustment: The pH is adjusted to 4-5 with a sodium acetate solution.
-
Isolation: The precipitated dye is collected by filtration, washed with water, and dried.
Fastness Evaluation Protocols
The following are standard ISO methods for assessing the fastness properties of dyed textiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers [article.sapub.org]
- 5. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 6. New Azo Heterocyclic Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers [article.sapub.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties. Derivatives of this core structure have been extensively explored for various therapeutic applications, exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antileishmanial activities, among others.[1] This guide provides a comparative analysis of the biological performance of selected 2-aminothiophene derivatives against alternative therapeutic agents, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: A Comparative Overview
Several 2-aminothiophene derivatives have emerged as promising anticancer agents, with some exhibiting greater potency than established chemotherapeutic drugs in preclinical studies. The antiproliferative effects of these compounds are often evaluated against a panel of human cancer cell lines.
Data Presentation: Comparative Cytotoxicity of 2-Aminothiophene Derivatives Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-aminothiophene derivatives compared to the standard anticancer drug, Doxorubicin. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 6CN14 | 2-Aminothiophene Derivative | HeLa (Cervical Adenocarcinoma) | ~5-10 | Doxorubicin | Not specified | [2] |
| 7CN09 | 2-Aminothiophene Derivative | PANC-1 (Pancreatic Adenocarcinoma) | ~10-25 | Doxorubicin | Not specified | [2] |
| Compound 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified | [3][4] |
| Compound 3b | Thienopyrimidine | PC-3 (Prostate Cancer) | 2.15 ± 0.12 | Doxorubicin | Not specified | [3][4] |
| Compound 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified | [3][4] |
| Compound 4c | Thieno[3,2-b]pyrrole | PC-3 (Prostate Cancer) | 3.12 ± 0.15 | Doxorubicin | Not specified | [3][4] |
Experimental Protocols: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the 2-aminothiophene derivatives and a reference drug for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualization: Proposed Anticancer Mechanism of Action
Certain thienopyrimidine derivatives, a class of 2-aminothiophene analogs, have been shown to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT kinase, key proteins in cancer cell proliferation and survival signaling pathways.[4]
Caption: VEGFR-2/AKT signaling pathway inhibition by 2-aminothiophene derivatives.
Antimicrobial Activity: A Comparative Perspective
2-Aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, with some compounds showing superior or comparable efficacy to commercially available antibiotics.
Data Presentation: Comparative Antimicrobial Activity of 2-Aminothiophene Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiophene derivatives against various microorganisms, compared to standard antimicrobial agents. Lower MIC values indicate greater antimicrobial activity.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound 2c | Bacillus subtilis | Not specified (greater inhibitory effect than others in series) | Ampicillin | Not specified | [7] |
| Compound 2c | Escherichia coli | Not specified (greater inhibitory effect than others in series) | Streptomycin | Not specified | [7] |
| Compound 3a | Staphylococcus pneumoniae | Not specified (stronger than standards) | Ampicillin | Not specified | [8] |
| Compound 3a | Bacillus subtilis | Not specified (stronger than standards) | Gentamicin | Not specified | [8] |
| Compound 6b | Aspergillus fumigatus | Not specified (promising activity) | Amphotericin B | Not specified | [8] |
| Compound 9 | Candida albicans | Not specified (promising activity) | Amphotericin B | Not specified | [8] |
| Compound 7 | Pseudomonas aeruginosa | Not specified (more potent than standard) | Gentamicin | Not specified | [9] |
Experimental Protocols: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the 2-aminothiophene derivatives and reference antibiotics in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[11]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[10] Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for most bacteria).[1]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10]
Mandatory Visualization: Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of 2-aminothiophene derivatives using the broth microdilution method.
Caption: Workflow for broth microdilution antimicrobial susceptibility testing.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
2-Amino-3,5-dinitrothiophene: A Viable Alternative to Traditional Nitroaromatic Building Blocks in Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Nitroaromatic compounds are fundamental building blocks in the synthesis of a diverse array of pharmaceuticals, dyes, and energetic materials. Their utility stems from the versatile reactivity of the nitro groups, which can be readily transformed into other functional groups, most notably amines, providing a gateway to complex molecular architectures. While dinitrobenzene and dinitrotoluene have long been the workhorses in this field, the heterocyclic nitroaromatic compound, 2-amino-3,5-dinitrothiophene, presents itself as a compelling alternative with unique properties and reactivity. This guide provides an objective comparison of this compound with its conventional carbocyclic counterparts, 1,3-dinitrobenzene and 2,4-dinitrotoluene, supported by available experimental data and detailed synthetic protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and its alternatives is presented in Table 1. These properties influence their solubility, reactivity, and handling procedures.
| Property | This compound | 1,3-Dinitrobenzene | 2,4-Dinitrotoluene |
| Molecular Formula | C₄H₃N₃O₄S | C₆H₄N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 189.15 g/mol | 168.11 g/mol | 182.13 g/mol |
| Melting Point | 174-176 °C | 89-91 °C | 69-71 °C |
| Appearance | Yellow to orange solid | Pale yellow solid | Yellowish solid |
| Solubility | Soluble in many organic solvents | Soluble in ethanol, acetone, benzene, and chloroform; slightly soluble in water. | Soluble in acetone, ethyl acetate, and toluene; slightly soluble in cold ethanol; very slightly soluble in water. |
Synthesis of the Building Blocks
The accessibility of these building blocks is a crucial factor in their practical application. Here, we outline common synthetic routes for each compound.
Synthesis of this compound
A likely synthetic route to this compound involves the nitration of a suitable 2-aminothiophene precursor. A plausible two-step synthesis starting from 2-acetylaminothiophene is outlined below. The initial acetylation of 2-aminothiophene protects the amino group, directing nitration to the 3 and 5 positions of the thiophene ring. Subsequent hydrolysis of the acetamide yields the desired product.
Experimental Protocol: Synthesis of N-(3,5-dinitrothiophen-2-yl)acetamide (Conceptual)
This protocol is based on general nitration procedures for activated aromatic systems and would require optimization.
-
Protection of the Amino Group: 2-Aminothiophene is reacted with acetic anhydride in a suitable solvent (e.g., acetic acid) to form 2-acetylaminothiophene.
-
Nitration: The protected 2-acetylaminothiophene is dissolved in concentrated sulfuric acid and cooled to 0-5 °C. A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time and then poured onto ice to precipitate the dinitrated product.
-
Hydrolysis: The isolated N-(3,5-dinitrothiophen-2-yl)acetamide is then subjected to acidic or basic hydrolysis to remove the acetyl group and yield this compound.
Synthesis of 1,3-Dinitrobenzene and 2,4-Dinitrotoluene
These compounds are typically synthesized by the direct nitration of nitrobenzene and toluene, respectively.
Experimental Protocol: Synthesis of 1,3-Dinitrobenzene
-
To a mixture of 15 mL of concentrated sulfuric acid and 10 mL of fuming nitric acid in a flask, 10 g of nitrobenzene is added in small portions with constant shaking and cooling.
-
The mixture is then heated on a water bath for 30 minutes.
-
After cooling, the reaction mixture is poured into a large volume of cold water.
-
The precipitated 1,3-dinitrobenzene is filtered, washed with water, and recrystallized from ethanol.
Experimental Protocol: Synthesis of 2,4-Dinitrotoluene
-
A mixture of 30 mL of concentrated sulfuric acid and 15 mL of fuming nitric acid is prepared in a flask.
-
To this nitrating mixture, 10 g of toluene is added slowly with constant shaking and cooling in a freezing mixture.
-
The reaction mixture is allowed to stand at room temperature for 30 minutes and then heated on a water bath for one hour.
-
After cooling, the mixture is poured into cold water, and the solid 2,4-dinitrotoluene is filtered, washed, and recrystallized from ethanol.
Comparative Reactivity and Performance
While direct quantitative comparative studies are scarce, the reactivity of these building blocks can be inferred from the inherent electronic properties of the thiophene and benzene rings and the influence of the substituents.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two strong electron-withdrawing nitro groups makes all three compounds highly susceptible to nucleophilic aromatic substitution. The thiophene ring in this compound is generally more electron-rich than the benzene ring, which might suggest a lower intrinsic reactivity towards nucleophiles compared to its benzene counterparts. However, the positions of the nitro groups and the amino group on the thiophene ring play a crucial role in activating the molecule for SNAr reactions. Kinetic studies on related nitrothiophenes have shown that they readily undergo nucleophilic aromatic substitution.
Reduction of Nitro Groups
The reduction of nitro groups to amines is a cornerstone transformation for these building blocks. This reaction opens up a plethora of possibilities for further functionalization, such as the formation of amides, sulfonamides, and heterocyclic rings.
Experimental Protocol: Reduction of 1,3-Dinitrobenzene to 1,3-Phenylenediamine
-
In a round-bottom flask, 10 g of 1,3-dinitrobenzene is suspended in 100 mL of water.
-
To this suspension, 20 g of iron filings and 2 mL of concentrated hydrochloric acid are added.
-
The mixture is heated under reflux with vigorous stirring for 2-3 hours.
-
The reaction mixture is then made alkaline with sodium carbonate and steam distilled to obtain 1,3-phenylenediamine.
Experimental Protocol: Reduction of 2,4-Dinitrotoluene to 2,4-Diaminotoluene
-
A mixture of 18.2 g of 2,4-dinitrotoluene and 50 g of granulated tin is placed in a round-bottom flask.
-
100 mL of concentrated hydrochloric acid is added in small portions with shaking. The reaction is exothermic and may require cooling.
-
After the initial vigorous reaction subsides, the mixture is heated on a water bath for one hour.
-
The solution is diluted with water, and the tin is precipitated as tin sulfide by passing hydrogen sulfide gas.
-
The filtrate is then made alkaline with sodium hydroxide to liberate 2,4-diaminotoluene, which can be extracted with an organic solvent.
While a specific protocol for the complete reduction of this compound was not found, it is expected to proceed under similar conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the corresponding triaminothiophene derivative, a highly functionalized building block for further synthesis.
Sandmeyer Reaction
The amino group of this compound can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer-type reaction. This provides a powerful method for introducing halogens, cyano groups, and other functionalities onto the thiophene ring. The success and yield of the Sandmeyer reaction on this substrate would depend on the stability of the corresponding diazonium salt.
Conclusion
This compound emerges as a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and materials science. While it shares the key reactivity of traditional nitroaromatic compounds like dinitrobenzene and dinitrotoluene, its heterocyclic nature and the presence of an amino group offer unique opportunities for derivatization and the creation of novel molecular scaffolds.
Advantages of this compound:
-
High degree of functionalization: The presence of two nitro groups and an amino group on a compact thiophene ring provides multiple reactive sites for further chemical transformations.
-
Access to novel heterocycles: Its use as a precursor can lead to the synthesis of unique thiophene-fused heterocyclic systems, which are of great interest in drug discovery.
-
Modulated reactivity: The thiophene core can influence the reactivity of the nitro and amino groups compared to their benzene analogues, potentially offering advantages in selectivity and reaction conditions.
Challenges and Future Directions:
-
Limited commercial availability and higher cost compared to bulk commodity chemicals like dinitrobenzene and dinitrotoluene.
-
Need for more extensive reactivity studies: A more systematic investigation of its performance in a wider range of chemical transformations is needed to fully exploit its synthetic potential. Direct comparative studies with established building blocks would be highly valuable.
Stability Showdown: Nitrothiophenes vs. Nitrobenzenes in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, nitroaromatic compounds are pivotal intermediates. Their stability under various reaction conditions is a critical determinant of synthetic efficiency and route viability. This guide provides an objective comparison of the stability of two key classes of nitroaromatics: nitrothiophenes and nitrobenzenes. The comparative analysis is supported by experimental data from the literature and detailed protocols for key transformations, offering insights into their behavior in reduction, nucleophilic aromatic substitution, and cross-coupling reactions.
At a Glance: Key Stability and Reactivity Differences
The inherent electronic properties of the five-membered thiophene ring, compared to the six-membered benzene ring, lead to notable differences in the stability and reactivity of their nitro-substituted derivatives. Generally, the thiophene ring is more electron-rich than benzene, which influences its susceptibility to both electrophilic and nucleophilic attack, as well as its stability under reductive and oxidative conditions.
| Reaction Type | General Stability Comparison | Key Considerations |
| Reduction | Nitrothiophenes are generally less stable and more readily reduced than nitrobenzenes. | The lower aromaticity of the thiophene ring and its susceptibility to hydrogenation can lead to over-reduction or ring-opening under harsh conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | Nitrothiophenes are often more reactive (less stable) towards nucleophilic attack than their benzene counterparts. | The electron-deficient nature of the nitro-activated thiophene ring facilitates the formation of the Meisenheimer intermediate, leading to faster reaction rates. |
| Suzuki-Miyaura Cross-Coupling | Both nitrothiophenes and nitrobenzenes can be employed in Suzuki-Miyaura coupling, either as halo-substituted substrates or directly via denitrative coupling. Stability is highly dependent on catalyst and reaction conditions. | The thiophene ring's potential to coordinate with the palladium catalyst can influence catalytic activity. Denitrative coupling of nitroarenes is an emerging field with specific catalyst requirements. |
In-Depth Analysis and Experimental Data
Stability under Reduction Conditions
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of a vast array of functional molecules. The stability of the aromatic core during this process is paramount to avoid unwanted side reactions.
Comparative Data:
Electrochemical studies provide a quantitative measure of the ease of reduction. The single-electron reduction potentials indicate that nitrothiophenes are more readily reduced than nitrobenzenes.
| Compound Class | Midpoint Redox Potential (E17 at pH 7.0) | Implication for Synthetic Stability |
| Nitrothiophenes | ≥ -0.6 V to -0.2 V | More susceptible to reduction.[1] |
| Nitrobenzenes | < -0.6 V to -0.2 V | Generally more stable towards reduction.[1] |
This trend suggests that under identical reducing conditions, a nitrothiophene is more likely to undergo reduction of the nitro group. However, this increased reactivity can also lead to lower stability of the thiophene ring itself, potentially resulting in over-reduction or decomposition, especially under harsh conditions like high-pressure hydrogenation or strongly acidic metal reductions.
Experimental Protocol: Comparative Catalytic Hydrogenation
This protocol is designed to compare the stability of a representative nitrothiophene and nitrobenzene under standard catalytic hydrogenation conditions.
Objective: To compare the rate of reduction and the formation of byproducts during the catalytic hydrogenation of 2-nitrothiophene and nitrobenzene.
Materials:
-
2-Nitrothiophene
-
Nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) balloon
-
Reaction flasks, magnetic stir bars, and standard laboratory glassware
-
TLC plates and GC-MS for reaction monitoring
Procedure:
-
In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 2-nitrothiophene (1.0 mmol) and nitrobenzene (1.0 mmol) in anhydrous methanol (10 mL).
-
Carefully add 10% Pd/C (5 mol%) to each flask under an inert atmosphere (e.g., argon).[2]
-
Evacuate and backfill each flask with hydrogen gas from a balloon three times.
-
Stir the reactions vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the progress of both reactions simultaneously by TLC and/or GC-MS at regular intervals (e.g., every 30 minutes).
-
Upon completion (disappearance of starting material), carefully filter the reaction mixtures through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.
-
Analyze the crude product mixtures by GC-MS to determine the yield of the corresponding amine and to identify any side products resulting from ring degradation or other transformations.
Expected Outcome: 2-Nitrothiophene is expected to be reduced to 2-aminothiophene at a faster rate than nitrobenzene is to aniline. However, the analysis of byproducts will be crucial to assess the relative stability of the aromatic rings under these conditions.
References
For Immediate Release
[City, State] – [Date] – A comprehensive spectroscopic comparison of 2-Amino-3,5-dinitrothiophene with structurally related compounds has been compiled, offering valuable insights for researchers, scientists, and professionals in the field of drug development and materials science. This guide provides a detailed analysis of the spectroscopic properties, supported by experimental data and protocols, to facilitate a deeper understanding of the molecular characteristics of these thiophene derivatives.
This publication presents a comparative analysis of the available spectroscopic data for this compound and its analogs, including 2-amino-3-nitrothiophene, 2-amino-5-nitrothiophene, and 3-nitro-N-phenylthiophen-2-amine. The objective is to elucidate the influence of substituent groups on the spectral properties of the aminothiophene scaffold.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the target compound and its relatives. Due to the limited availability of experimental data for this compound, data from closely related and well-characterized compounds are presented to provide a comparative framework.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 3-Nitro-N-phenylthiophen-2-amine | CDCl₃ | 9.77 | s | - | NH | [1] |
| 7.42 | d | 5.8 | H-5 (Thiophene) | [1] | ||
| 7.37 | t | 7.9 | H-meta (Phenyl) | [1] | ||
| 7.23 | d | 7.9 | H-ortho (Phenyl) | [1] | ||
| 7.18 | t | 7.4 | H-para (Phenyl) | [1] | ||
| 6.55 | d | 5.8 | H-4 (Thiophene) | [1] | ||
| 2-Amino-3-nitrophenol | - | Data available | - | - | - | [2] |
| 2-Amino-5-nitrophenol | - | Data available | - | - | - | [3] |
| 3,5-Dinitrobenzoic acid | DMSO-d₆ | 13.6 | s | - | COOH | [4] |
| 9.026 | t | 2.2 | H-4 | [4] | ||
| 8.902 | d | 2.2 | H-2, H-6 | [4] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| 2-Amino-5-nitro-phenol | - | Data available | - | [5] |
| 3-Nitro-N-phenylthiophen-2-amine | CDCl₃ | Data available in source | - | [1] |
Table 3: IR Spectral Data Comparison
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| This compound | - | IR Spectrum available | - | [6] |
| 2-Nitrothiophene | KBr WAFER | Data available in source | - | [7] |
| 2-Amino-5-methylpyridine | FTIR | 3444, 3335 | ν(N-H) | [8] |
| 3,5-dimethylpyrazole | FTIR | Data available in source | - | [9] |
Table 4: Mass Spectrometry Data Comparison
| Compound | Ionization Method | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Other Fragments | Reference |
| This compound | Predicted ESI | 189.99170 | 187.97714 | [M+Na]⁺: 211.97364, [M+NH₄]⁺: 207.01824 | [10] |
| 2-Amino-5-nitrophenol | GC-MS | Data available | [11] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[12] The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[12]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are commonly obtained using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl, KBr). Spectra are typically recorded in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. The sample is dissolved in a suitable UV-grade solvent (e.g., methanol, ethanol, acetonitrile) and placed in a quartz cuvette with a defined path length (typically 1 cm). The spectrum is recorded over a specific wavelength range, for example, from 200 to 800 nm.
Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. In GC-MS, the sample is vaporized and ionized by a beam of electrons, leading to fragmentation. In ESI-MS, the sample in solution is sprayed into the mass spectrometer, generating protonated or deprotonated molecular ions.
Visualizing Relationships and Workflows
To better illustrate the relationships between the compared compounds and the typical analytical workflow, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-3-nitrophenol(603-85-0) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Thiophene, 2-amino-3,5-dinitro- [webbook.nist.gov]
- 7. Thiophene, 2-nitro- | C4H3NO2S | CID 11866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C4H3N3O4S) [pubchemlite.lcsb.uni.lu]
- 11. spectrabase.com [spectrabase.com]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
Performance Evaluation of Azo Dyes Derived from 2-Amino-3,5-dinitrothiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of azo dyes derived from the versatile chemical intermediate, 2-Amino-3,5-dinitrothiophene. Renowned for its role in producing vibrant and robust colorants, this compound serves as a critical building block for a range of dyes, most notably C.I. Disperse Green 9.[1][2] The following sections offer a comparative analysis of these dyes against other thiophene-based alternatives, supported by experimental data and detailed protocols for performance evaluation.
Performance Characteristics: A Comparative Overview
Azo dyes synthesized from this compound exhibit a range of valuable properties, including good tinctorial strength and brightness.[1][3] Bluish-red azo dyes prepared from this compound have demonstrated moderate to high uptake on cellulose acetate, excellent wash fastness, and moderate to high light fastness.[1] One of the most significant commercial products derived from this compound is C.I. Disperse Green 9, a dye valued for its unique shade and its ability to flare green in artificial light, making it a useful shading component.[1][2] However, its application can be limited by its moderate lightfastness.[2]
In general, 3,5-dinitro-2-thienyl azo dyes are considered to have lower lightfastness on polyester substrates compared to dyes derived from 2-amino-5-acyl-3-nitrothiophenes, which are noted for their outstanding light and sublimation fastness.[1]
The following table summarizes the performance characteristics of dyes derived from this compound in comparison to other relevant thiophene-based azo dyes.
Table 1: Comparative Performance of Thiophene-Based Azo Dyes
| Dye Class | Derivative of this compound | Derivative of 2-Amino-5-acyl-3-nitrothiophenes | Derivative of 2-Amino-3-cyano-5-nitrothiophene |
| Example Dye | C.I. Disperse Green 9 | - | - |
| Typical Shades | Green, Bluish-Red, Navy, Black | Blue | Blue |
| Light Fastness | Moderate | Outstanding | Good |
| Wash Fastness | Excellent | Very Good to Excellent | Very Good to Excellent |
| Sublimation Fastness | Good | Outstanding | Good |
| Dyebath Exhaustion | Moderate to High | Good | Good |
| Key Features | Unique green flare in artificial light | High fastness on polyester | Suitable for alkaline application |
| References | [1][2] | [1] | [1] |
Note: The fastness properties are generalized from available literature and may vary depending on the specific dye structure, substrate, and dyeing conditions.
Experimental Protocols
Accurate and reproducible evaluation of dye performance is critical for research and development. The following section outlines the detailed methodologies for the synthesis of azo dyes from this compound and the standardized testing procedures for their key performance indicators.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows a two-step process of diazotization and coupling.
1. Diazotization of this compound:
-
Dissolve this compound in a mixture of concentrated sulfuric acid and nitrosylsulfuric acid at a low temperature (0-5 °C).
-
Stir the mixture for a sufficient duration to ensure the complete formation of the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.
2. Azo Coupling:
-
Prepare a solution of the coupling component (e.g., a substituted aniline or naphthol) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C.
-
Control the pH of the reaction mixture, typically in the acidic to neutral range, to facilitate the electrophilic substitution reaction.
-
After the reaction is complete, the precipitated azo dye is isolated by filtration, washed thoroughly with water to remove any unreacted starting materials and acids, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Performance Evaluation Protocols
The following are standardized ISO methods for assessing the fastness properties of the synthesized dyes on a given substrate.
Light Fastness (ISO 105-B02): [4][5][6][7][8]
-
Principle: A textile specimen is exposed to artificial light under specified conditions, along with a set of blue wool references with known lightfastness. The change in color of the specimen is assessed by comparing it to the change in the reference materials.
-
Apparatus: A xenon arc fading lamp tester equipped with a D65 light source to simulate natural daylight.
-
Procedure:
-
Mount the test specimen and a set of blue wool references (typically grades 1-8) on a sample holder.
-
Expose the samples in the xenon arc tester under controlled conditions of irradiance, temperature, and humidity.
-
Periodically inspect the samples and compare the fading of the test specimen to that of the blue wool references.
-
-
Evaluation: The lightfastness is rated on a scale of 1 to 8, where 1 indicates very poor lightfastness and 8 indicates exceptional lightfastness. The rating corresponds to the blue wool reference that shows a similar degree of fading as the test specimen.
Wash Fastness (ISO 105-C06): [9][10][11][12][13]
-
Principle: A specimen of the dyed textile, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions of temperature, detergent, and abrasive action. The change in color of the specimen and the degree of staining on the adjacent fabric are evaluated.
-
Apparatus: A suitable washing machine (e.g., Rotawash or Gyrowash) with stainless steel balls for abrasive action.
-
Procedure:
-
Prepare a composite specimen by sewing the dyed fabric sample to a multi-fiber fabric strip (containing common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Place the composite specimen in a stainless steel container with a specified volume of detergent solution and stainless steel balls.
-
Agitate the container in the washing machine at a specified temperature and for a specific duration.
-
After washing, rinse the specimen and dry it.
-
-
Evaluation:
-
Color Change: The change in the color of the dyed specimen is assessed using the Grey Scale for Color Change, with ratings from 1 (major change) to 5 (no change).
-
Staining: The degree of staining on each fiber of the multi-fiber fabric is assessed using the Grey Scale for Staining, with ratings from 1 (heavy staining) to 5 (no staining).
-
Sublimation Fastness (ISO 105-P01): [14][15][16][17][18]
-
Principle: A dyed textile specimen is heated in close contact with an undyed fabric under specified conditions of temperature and pressure. The change in color of the specimen and the staining of the undyed fabric due to dye sublimation are assessed.
-
Apparatus: A heat press or a specialized sublimation fastness tester with controlled temperature and pressure.
-
Procedure:
-
Place the dyed specimen between two pieces of a specified undyed fabric (e.g., polyester).
-
Place the composite sample in the heating device and apply a specified temperature and pressure for a set duration (e.g., 180°C for 30 seconds).
-
After heating, remove the sample and allow it to cool.
-
-
Evaluation:
-
Color Change: The change in the color of the dyed specimen is assessed using the Grey Scale for Color Change (1-5).
-
Staining: The degree of staining on the undyed fabric is assessed using the Grey Scale for Staining (1-5).
-
Dyebath Exhaustion Percentage: [19][20][21][22]
-
Principle: The percentage of dye that has been transferred from the dyebath to the textile material at the end of the dyeing process is determined by measuring the concentration of the dye in the dyebath before and after dyeing.
-
Procedure:
-
Prepare a dyebath with a known initial concentration of the dye (C_initial).
-
Carry out the dyeing process according to the desired procedure.
-
After dyeing, take a sample of the dyebath and measure the final concentration of the dye (C_final) using a spectrophotometer and a pre-established calibration curve.
-
-
Calculation: The percentage of dyebath exhaustion (%E) is calculated using the following formula: %E = [(C_initial - C_final) / C_initial] * 100
Visualizing the Workflow
To better illustrate the processes involved in the synthesis and evaluation of these dyes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Synthesis workflow for azo dyes.
Caption: Dye performance evaluation workflow.
References
- 1. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 2. aatcc.org [aatcc.org]
- 3. espublisher.com [espublisher.com]
- 4. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 5. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 6. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. wewontech.com [wewontech.com]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. chiuvention.com [chiuvention.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. textilelearner.net [textilelearner.net]
- 13. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 14. Scorch Tester/Sublimation Fastness Tester ISO105-P01 (Dry Heat) , (Hot Pressing) - Fabrics Textiles Test Instrument, Textile Laboratory Instrument | Made-in-China.com [m.made-in-china.com]
- 15. kitairu.net [kitairu.net]
- 16. textilelearner.net [textilelearner.net]
- 17. fyitester.com [fyitester.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. How to dye and procedure of dyeing for textile: Exhaust Dyeing [dyes4dyeing.blogspot.com]
- 20. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 21. researchgate.net [researchgate.net]
- 22. sdc.org.uk [sdc.org.uk]
Unveiling the Potential of 2-Aminothiophenes: A Comparative Guide to Their "In Vitro" Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the "in vitro" efficacy of novel drugs derived from 2-aminothiophene scaffolds against existing therapeutic agents. The following sections present quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further investigation and development in this promising area of medicinal chemistry.
Anticancer Activity: 2-Aminothiophene Derivatives versus Doxorubicin
A number of 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds compared to the widely used chemotherapeutic drug, Doxorubicin.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 2-Aminothiophene Derivatives | |||
| Derivative 6CN14 | HeLa (Cervical Adenocarcinoma) | Lower than Doxorubicin | [1] |
| Derivative 7CN09 | HeLa (Cervical Adenocarcinoma) | Lower than Doxorubicin | [1] |
| Derivative 6CN14 | PANC-1 (Pancreatic Adenocarcinoma) | Comparable to Doxorubicin | [1] |
| Derivative 7CN09 | PANC-1 (Pancreatic Adenocarcinoma) | Comparable to Doxorubicin | [1] |
| Thiophene Analogue 6 | CCRF-CEM (Leukemic Lymphoblasts) | 1.8 ± 0.1 | [2] |
| Thiophene Analogue 7 | CCRF-CEM (Leukemic Lymphoblasts) | 2.1 ± 0.8 | [2] |
| Existing Drug | |||
| Doxorubicin | HeLa (Cervical Adenocarcinoma) | Not specified, used as standard | [1] |
| Doxorubicin | PANC-1 (Pancreatic Adenocarcinoma) | Not specified, used as standard | [1] |
Antileishmanial Activity: A Challenge to Conventional Treatments
Leishmaniasis, a parasitic disease, is often treated with pentavalent antimonials, which are associated with significant side effects. Research into 2-aminothiophene derivatives has revealed potent antileishmanial activity with potentially better safety profiles.
| Compound/Drug | Leishmania Species | IC50 (µM) - Promastigotes | Reference |
| 2-Aminothiophene Derivatives | |||
| SB-83 | L. amazonensis | 3.37 | [3] |
| SB-200 | L. amazonensis | 3.65 | [3] |
| SB-44 | L. amazonensis | 7.37 | [3] |
| Existing Drug | |||
| Meglumine Antimoniate | L. amazonensis | > 30 | [3] |
Antimicrobial and Antifungal Efficacy: A New Frontier
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminothiophene derivatives have shown promising activity against a range of bacteria and fungi. The tables below present the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.
Antibacterial Activity:
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Aminothiophene Derivatives | |||
| Thiophene-2-carboxamide 7b | S. aureus | Not specified, high activity index | [4] |
| Thiophene-2-carboxamide 7b | B. subtilis | Not specified, high activity index | [4] |
| Thiophene-2-carboxamide 7b | P. aeruginosa | Not specified, high activity index | [4] |
| Existing Drug | |||
| Ampicillin | S. aureus, B. subtilis, P. aeruginosa | Not specified, used as standard | [4] |
Antifungal Activity:
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Aminothiophene Derivatives | |||
| 3-Aminothiophene-2-carboxylates (compounds 5-7, 8-12) | A. niger | 10-20 | [5] |
| 3-Aminothiophene-2-carboxylates (compounds 5-7, 8-12) | C. albicans | 10-20 | [5] |
| 2AT derivative | Fluconazole-resistant Candida spp. | 100-200 | [6] |
| Existing Drug | |||
| Fluconazole | A. niger, C. albicans | 20 | [5] |
| Fluconazole | Fluconazole-resistant Candida spp. | >64 | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The antiproliferative activity of the 2-aminothiophene derivatives against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives or the standard drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the 2-aminothiophene derivatives against bacterial and fungal strains is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The 2-aminothiophene derivatives and standard antimicrobial/antifungal agents are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Several studies have begun to elucidate the mechanisms by which 2-aminothiophene derivatives exert their therapeutic effects. In cancer, these compounds have been shown to interfere with critical signaling pathways involved in cell proliferation and survival.
Caption: Proposed anticancer mechanism of 2-aminothiophene derivatives.
This diagram illustrates that 2-aminothiophene derivatives can inhibit protein kinases and tubulin polymerization, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.[2][7]
Caption: General workflow for "in vitro" efficacy evaluation.
This workflow outlines the key steps in assessing the "in vitro" efficacy of new compounds, from synthesis and initial screening to determining potency and investigating the mechanism of action.
References
- 1. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates | Semantic Scholar [semanticscholar.org]
- 6. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using 2-Amino-3,5-dinitrothiophene in industrial synthesis
In the landscape of industrial chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability, environmental footprint, and overall efficiency of a manufacturing process. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Amino-3,5-dinitrothiophene as a key intermediate, particularly in the synthesis of dyes and pharmaceuticals. Its performance and economic implications are compared with a prominent alternative synthetic route: the multicomponent Gewald reaction for producing substituted 2-aminothiophenes. This analysis is intended for researchers, scientists, and professionals in drug development to inform their decisions on synthetic strategy.
Executive Summary
This compound is a specialized chemical intermediate primarily employed in the production of certain disperse dyes, most notably Disperse Green 9. Its pre-functionalized structure offers a direct route to specific target molecules. However, its synthesis involves nitration steps, which can present safety and environmental challenges. The Gewald reaction, on the other hand, provides a versatile and often more environmentally benign one-pot synthesis for a wide array of substituted 2-aminothiophenes from simple starting materials. The choice between these two approaches hinges on a trade-off between the cost and availability of the starting materials, reaction yields, process complexity, and waste management considerations.
Cost and Performance Comparison
The following tables summarize the key quantitative data for a comparative analysis between using this compound and employing the Gewald reaction for the synthesis of a generic 2-aminothiophene intermediate.
Table 1: Starting Material Cost Comparison
| Parameter | Route 1: this compound | Route 2: Gewald Reaction (Illustrative Example) |
| Key Intermediate | This compound | Not Applicable (synthesized in-situ) |
| Starting Materials | This compound, Coupling Agent (e.g., 3-Acetylamino-N,N-diethylaniline) | Ketone/Aldehyde, Active Methylene Nitrile (e.g., Malononitrile, Ethyl Cyanoacetate), Elemental Sulfur |
| Catalyst | Acid (for diazotization) | Base (e.g., Morpholine, Triethylamine) |
| Indicative Bulk Cost of Key Reagent | Specific pricing is difficult to ascertain and proprietary, but it is a specialty chemical with higher associated costs. | - Malononitrile: ~ |
| Indicative Bulk Cost of Catalyst | Dependent on the specific acid used. | - Morpholine: ~ |
Table 2: Process and Performance Comparison
| Parameter | Route 1: Synthesis using this compound (e.g., Disperse Green 9) | Route 2: Gewald Reaction (General) |
| Reaction Steps | Typically 2 steps: 1) Diazotization, 2) Coupling. | One-pot, multicomponent reaction. |
| Reaction Time | Varies, but diazotization is typically rapid, followed by coupling which can take several hours. | Can range from 30 minutes to 24 hours depending on the specific reactants and conditions (e.g., conventional heating vs. microwave or ball-milling).[13] |
| Typical Yield | Not publicly available for industrial scale, but laboratory syntheses of similar azo dyes report moderate to high yields. | Highly variable (35-98%) depending on substrates and reaction conditions.[14][15] Greener methods like ball-milling can achieve yields up to 97%.[13] |
| Reaction Conditions | Diazotization requires low temperatures (0-5 °C). | Often requires heating (40-100 °C), though some variations proceed at room temperature.[14] |
| Solvents | Typically involves aqueous acidic solutions and organic solvents. | Often uses alcohols (ethanol, methanol) or DMF; greener alternatives in water or solvent-free conditions have been developed.[14] |
| Waste Products | Diazonium salt intermediates can be unstable. Produces acidic wastewater. | Byproducts can include unreacted starting materials and sulfur-containing side products. The use of greener catalysts and solvents can mitigate waste. |
| Product Scope | Limited to derivatives of the this compound scaffold. | Highly versatile, allowing for a wide range of substituents on the thiophene ring based on the choice of ketone/aldehyde and active methylene nitrile. |
Experimental Protocols
Protocol 1: General Synthesis of Disperse Green 9 via this compound
This protocol is a generalized representation based on the established chemistry of azo dye synthesis.
-
Diazotization:
-
Suspend this compound in a mixture of concentrated sulfuric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate vessel, dissolve the coupling component, 3-Acetylamino-N,N-diethylaniline, in a suitable solvent.
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH as necessary to facilitate the coupling reaction.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC or HPLC).
-
-
Isolation and Purification:
-
The precipitated dye is collected by filtration.
-
Wash the filter cake with cold water to remove residual acids and salts.
-
The crude dye is then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent to achieve the desired purity for commercial use.
-
Protocol 2: General One-Pot Gewald Synthesis of a Substituted 2-Aminothiophene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., cyclohexanone, 10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
-
Reaction Execution:
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture and heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours.
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield the pure 2-aminothiophene derivative.
-
Visualization of Synthetic Pathways and Analysis Workflow
To better illustrate the processes discussed, the following diagrams are provided.
Caption: Logical workflow for a cost-benefit analysis of synthetic routes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alkalisci.com [alkalisci.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. concentratesnw.com [concentratesnw.com]
- 5. Organic Agricultural Elemental Sulfur (90%) bulk per pound [shopearthfriendly.com]
- 6. Organic Agricultural Elemental Sulfur (90%) bulk per pound [abc13715.sg-host.com]
- 7. rocknwood.com [rocknwood.com]
- 8. ohioearthfood.com [ohioearthfood.com]
- 9. Triethylamine price,buy Triethylamine - chemicalbook [m.chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. imarcgroup.com [imarcgroup.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Safe Disposal of 2-Amino-3,5-dinitrothiophene: A Procedural Guide
Hazard Profile and Immediate Safety Precautions
2-Amino-3,5-dinitrothiophene is a hazardous substance that requires careful handling to minimize risks to personnel and the environment. Based on available safety data, the compound presents the following hazards:
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
-
Combustible Solid (Storage Class 11) [1]
-
Highly hazardous to water (WGK 3) [1]
Personal Protective Equipment (PPE):
Before initiating any handling or disposal procedures, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A dust mask (e.g., N95 type) is recommended, especially when handling the solid form where dust may be generated.[1]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
All handling of this compound and its waste should be performed in a well-ventilated laboratory fume hood.
Quantitative Data Summary
The following table summarizes the key hazard and safety information for this compound:
| Identifier | Value | Reference |
| CAS Number | 2045-70-7 | [1] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed and destroyed in compliance with all environmental regulations, likely via high-temperature incineration.
Experimental Workflow for Waste Collection and Disposal:
Caption: Workflow for the safe disposal of this compound waste.
Detailed Methodologies:
-
Waste Segregation and Collection:
-
All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., weighing paper, pipette tips), and solutions, must be collected in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.
-
-
Decontamination of Empty Containers:
-
To ensure the removal of residual chemical, empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is also considered hazardous and must be collected in the designated hazardous waste container.
-
-
Labeling of Waste Containers:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the primary hazards associated with the compound, such as "Irritant" and "Combustible Solid".
-
-
Temporary Storage:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning up the spill, don the appropriate personal protective equipment as outlined above.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Place the collected material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling 2-Amino-3,5-dinitrothiophene
Essential Safety and Handling Guide for 2-Amino-3,5-dinitrothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is based on best practices for handling structurally related compounds, including aromatic amines and nitro compounds, due to the absence of a specific Safety Data Sheet (SDS) for this chemical.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure via inhalation, skin contact, and eye contact.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a full-face shield if there is a splash hazard.[1][2] | Protects against splashes and potential vapors of the compound, which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][3] | Provides a barrier against accidental skin contact. Aromatic amines and nitro compounds can be absorbed through the skin.[4][5] |
| Hand Protection | Chemical-impermeable gloves, such as butyl rubber, are recommended for handling nitro compounds.[1][3] It is advisable to wear a double layer of gloves, for instance, nitrile gloves as an outer layer over butyl rubber gloves for enhanced protection.[3] Gloves must be inspected for integrity before use and replaced immediately upon contamination.[2][3] | Prevents skin absorption, a primary route of exposure for aromatic amines and nitro compounds.[1][4] |
| Respiratory Protection | All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[3] | Protects against inhalation of harmful dust or vapors. Aromatic nitro compounds can have systemic toxic effects.[3] |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
2.1. Handling Procedure
-
Preparation: Before beginning any work, ensure that a comprehensive risk assessment has been completed.[6] Verify that the chemical fume hood is functioning correctly.[3] All necessary PPE should be inspected and worn correctly.[3]
-
Weighing and Transfer:
-
During the Reaction:
-
Keep the reaction vessel closed whenever possible.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction:
2.2. Disposal Plan
The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.[9]
-
Waste Collection:
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards, such as "Toxic" and "Environmental Hazard".[9]
-
-
Waste Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing.[8] If skin irritation occurs, seek medical attention.[8]
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do.[7][8] Continue rinsing and seek immediate medical attention.[7]
-
In case of inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If you feel unwell, call a poison center or doctor.[7]
-
In case of ingestion: Rinse mouth.[10] Call a poison center or doctor if you feel unwell.[10]
Visual Workflow for Handling and Disposal
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. international.skcinc.com [international.skcinc.com]
- 3. benchchem.com [benchchem.com]
- 4. cdc.gov [cdc.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
